Acoforestinine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H51NO10 |
|---|---|
Molecular Weight |
645.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3/t21-,22-,23+,24+,25-,26?,27+,28-,29-,30-,32+,33+,34-,35+/m1/s1 |
InChI Key |
YBCOIJNAMJAFSO-WYCXSRSFSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Acoforestinine: A Diterpenoid Alkaloid
For Immediate Release
This technical guide provides a detailed overview of the chemical structure and properties of Acoforestinine, a complex diterpenoid alkaloid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive understanding of this natural compound.
This compound, isolated from the plant species Aconitum handelianum, is a member of the aconitane (B1242193) alkaloid family, known for their intricate structures and significant biological activities.[1] Its chemical identity has been established through various spectroscopic and analytical techniques.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its identification, characterization, and potential application in research and development.
| Property | Value | Reference |
| Molecular Formula | C35H51NO10 | [1][2][3] |
| Molecular Weight | 645.78 g/mol | [1][3] |
| CAS Number | 110011-77-3 | [1][2][3] |
| IUPAC Name | 8-Ethoxy-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,13,14-triol 14-(4-methoxybenzoate) | [3] |
| Synonyms | 8-O-Ethylyunaconitine | [3] |
| Melting Point | 99-101 °C | [3] |
| Purity | 90%+ | [3] |
| Appearance | Powder | [2][3] |
| Canonical SMILES | CO[C@@H]1C23[C@@]4([H])--INVALID-LINK--(CN(CC)C2C([C@]5(OCC)[C@]6([H])[C@@]3([H])C--INVALID-LINK--(--INVALID-LINK--C5)[C@@H]6OC(C7=CC=C(OC)C=C7)=O)[C@@H]4OC)--INVALID-LINK--C1 | [3] |
| InChI | InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3 | [3] |
| InChI Key | YBCOIJNAMJAFSO-UHFFFAOYSA-N | [3] |
Structural Elucidation: A Complex Aconitane Core
The chemical structure of this compound is characterized by a highly substituted aconitane skeleton. This complex polycyclic framework is a defining feature of this class of alkaloids. The IUPAC name, 8-Ethoxy-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,13,14-triol 14-(4-methoxybenzoate), precisely describes the arrangement of its functional groups.[3]
Key structural features include:
-
An ethyl group attached to the nitrogen atom.
-
Multiple methoxy (B1213986) and ethoxy groups distributed across the core structure.
-
A methoxymethyl group.
-
Several hydroxyl groups, contributing to its polarity.
-
A 4-methoxybenzoate (B1229959) ester at position 14.
The stereochemistry of this compound is complex, with numerous chiral centers that are crucial for its biological activity. The provided SMILES and InChI strings encode this three-dimensional arrangement.
Experimental Protocols
While a comprehensive, step-by-step experimental protocol for the isolation and purification of this compound from Aconitum handelianum is not detailed in the readily available literature, the general methodology for the extraction of diterpenoid alkaloids from Aconitum species typically involves the following stages:
Structural elucidation would then be carried out using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, ethers, and esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity and stereochemistry of the molecule.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information regarding the specific signaling pathways modulated by this compound. As a diterpenoid alkaloid from the Aconitum genus, it is plausible that its biological activities could be related to the modulation of ion channels, similar to other well-studied aconitine-type alkaloids. However, further research is required to elucidate its precise mechanism of action.
The following diagram illustrates a hypothetical logical relationship for future investigation into this compound's biological effects.
References
Acoforestinine (Hyperforin): A Technical Overview of its Molecular Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acoforestinine, more commonly known as Hyperforin (B191548), is a prominent bioactive constituent isolated from St. John's Wort (Hypericum perforatum). It has garnered significant attention within the scientific community for its diverse pharmacological effects, most notably its antidepressant properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound (Hyperforin), along with a summary of its key biological activities and the experimental methodologies used to elucidate them.
Molecular and Physicochemical Data
This compound (Hyperforin) is a phloroglucinol (B13840) derivative with a complex bicyclic structure. Its fundamental molecular and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 536.8 g/mol | [1][2][3][4][5] |
| CAS Number | 11079-53-1 | [1][2][3][4][5] |
| Synonyms | Hyperforin, Acurea | [1][2][3] |
Key Biological Activities and Experimental Protocols
This compound (Hyperforin) exhibits a range of biological activities, primarily attributed to its unique mechanisms of action.
Neurotransmitter Reuptake Inhibition
Hyperforin is a broad-spectrum reuptake inhibitor of several key neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and L-glutamate.[3][6][7] Unlike many synthetic antidepressants that directly target transporter proteins, Hyperforin's mechanism is indirect. It is believed to elevate intracellular sodium ion (Na⁺) concentrations, which in turn inhibits the sodium-dependent reuptake of these neurotransmitters.[3][6][7]
Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay
A common method to determine the effect of compounds on neurotransmitter reuptake involves the use of synaptosomes, which are isolated nerve terminals.
-
Synaptosome Preparation: Synaptosomes are typically prepared from rodent brain tissue (e.g., mouse brain) through a series of homogenization and centrifugation steps to isolate the nerve terminal-rich fraction.
-
Uptake Assay:
-
Synaptosomes are pre-incubated with varying concentrations of Hyperforin or a vehicle control.
-
A radiolabeled neurotransmitter (e.g., ³H-L-glutamate or ³H-GABA) is added to initiate the uptake reaction.[8]
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Uptake is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes, is quantified using liquid scintillation counting.
-
-
Data Analysis: The inhibition of neurotransmitter uptake by Hyperforin is determined by comparing the radioactivity in the presence of the compound to the control. Kinetic parameters such as Vmax (maximum uptake rate) and Km (substrate concentration at half-maximum uptake) can be calculated using Michaelis-Menten kinetics to understand the nature of the inhibition (e.g., competitive, non-competitive).[8]
Pregnane (B1235032) X Receptor (PXR) Activation
Hyperforin is a potent activator of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in the regulation of drug-metabolizing enzymes, most notably cytochrome P450 3A4 (CYP3A4).[1] This activation is a key mechanism underlying the clinically significant drug-drug interactions observed with St. John's Wort.
Experimental Protocol: PXR Activation Reporter Gene Assay
This cell-based assay is used to screen for and characterize PXR activators.
-
Cell Culture and Transfection: A suitable mammalian cell line, such as HepG2 (human liver cancer cell line), is used. The cells are co-transfected with two plasmids:
-
Compound Treatment: The transfected cells are treated with various concentrations of Hyperforin, a known PXR agonist (e.g., rifampicin) as a positive control, and a vehicle control.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer. The light output is directly proportional to the activation of the CYP3A4 promoter by PXR.
-
Data Analysis: The fold induction of luciferase activity by Hyperforin is calculated relative to the vehicle control. This provides a quantitative measure of PXR activation.[1][9]
Anti-inflammatory Activity
Hyperforin has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO).[11][12] One of its mechanisms of action is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).[13]
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
RAW 264.7 mouse macrophages are a commonly used cell line to study inflammatory responses.
-
Cell Culture and Stimulation: RAW 264.7 cells are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of NO and PGE2.
-
Compound Treatment: Cells are pre-treated with different concentrations of Hyperforin or a vehicle control before or concurrently with LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[11][14]
-
Prostaglandin E2 (PGE2) Measurement: The amount of PGE2 in the supernatant is quantified using an enzyme immunoassay (EIA) kit.[11][13][14]
-
-
Gene Expression Analysis: To understand the molecular mechanism, the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 production, respectively, can be measured using quantitative real-time PCR (qPCR).[11]
Antibacterial Activity
Hyperforin has been identified as a major contributor to the antibacterial effects of St. John's Wort extracts. It has shown activity against various bacterial strains.[15][16][17]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: A serial two-fold dilution of Hyperforin is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).[16][18]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of Hyperforin at which no visible bacterial growth (turbidity) is observed.[15][16]
Signaling Pathways and Workflows
The biological effects of this compound (Hyperforin) can be visualized through the following diagrams:
Caption: PXR activation pathway by Hyperforin.
Caption: Mechanism of neurotransmitter reuptake inhibition.
Caption: Workflow for assessing anti-inflammatory activity.
References
- 1. pnas.org [pnas.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of hyperforin in the pharmacological activities of St. John's Wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of Hyperforin in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperforin--antidepressant activity by a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of synaptosomal uptake of 3H-L-glutamate and 3H-GABA by hyperforin, a major constituent of St. John's Wort: the role of amiloride sensitive sodium conductive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A human and mouse pregnane X receptor reporter gene assay in combination with cytotoxicity measurements as a tool to evaluate species-specific CYP3A induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jag.journalagent.com [jag.journalagent.com]
- 12. researchgate.net [researchgate.net]
- 13. Hyperforin, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E2 Synthase-1 and Suppresses Prostaglandin E2 Formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of anti-inflammatory constituents in Hypericum perforatum and Hypericum gentianoides extracts using RAW 264.7 mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. In Vitro Antibacterial and Phytochemical Screening of Hypericum perforatum Extract as Potential Antimicrobial Agents against Multi-Drug-Resistant (MDR) Strains of Clinical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 18. mdpi.com [mdpi.com]
Acoforestinine from Aconitum handelianum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acoforestinine (B1149226), a complex diterpenoid alkaloid, has been identified as a constituent of Aconitum handelianum, a perennial herb utilized in traditional medicine. This technical guide provides a comprehensive overview of the natural source of this compound, its physicochemical properties, and a generalized methodology for its isolation. While specific quantitative and detailed spectroscopic data for this compound remain limited in publicly accessible literature, this document consolidates the available information and outlines a typical experimental approach for its extraction and purification based on established methods for analogous compounds from the Aconitum genus. The potential for biological activity, characteristic of diterpenoid alkaloids, underscores the need for further investigation into its pharmacological profile and mechanism of action.
Introduction
The genus Aconitum, belonging to the family Ranunculaceae, is a rich source of structurally diverse and biologically active diterpenoid alkaloids. These compounds have garnered significant interest in the scientific community for their wide range of pharmacological effects. Aconitum handelianum Comber, a species endemic to the Yunnan and Sichuan provinces of China, is a notable member of this genus. Phytochemical investigations have revealed its complex alkaloidal profile, leading to the isolation of numerous compounds, including this compound. This guide focuses on this compound as a natural product of interest for further research and development.
Natural Source: Aconitum handelianum
Aconitum handelianum is a perennial herb that thrives in the mountainous regions of southwestern China. Traditionally, various parts of the plant have been used in folk medicine. The roots of Aconitum species are particularly known to accumulate a high concentration of diterpenoid alkaloids. The isolation of this compound, along with several other diterpenoid alkaloids, was reported from the roots of Aconitum handelianum[1][2][3].
Physicochemical Properties of this compound
This compound is classified as a diterpenoid alkaloid. Based on available data, its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₁NO₁₀ | |
| Molecular Weight | 645.78 g/mol | |
| Compound Type | Diterpenoid Alkaloid | [1] |
Experimental Protocols: Isolation of Diterpenoid Alkaloids from Aconitum handelianum
While a specific, detailed protocol for the isolation of this compound is not available, a general methodology can be inferred from studies on the separation of other alkaloids from Aconitum handelianum and related species. The following is a representative experimental workflow.
Extraction
-
Plant Material Preparation : Air-dried and powdered roots of Aconitum handelianum are used as the starting material.
-
Solvent Extraction : The powdered material is typically extracted exhaustively with an organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the alkaloids.
-
Acid-Base Extraction : The crude extract is then subjected to an acid-base extraction to selectively separate the alkaloids.
-
The crude extract is dissolved in a dilute acidic solution (e.g., 2% HCl), and the solution is filtered.
-
The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.
-
The pH of the aqueous layer is adjusted to alkaline (pH 9-10) with a base (e.g., ammonia (B1221849) solution).
-
The alkaline solution is then extracted with a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758) to yield the crude alkaloid fraction.
-
Chromatographic Purification
The crude alkaloid mixture is a complex blend of structurally similar compounds, necessitating multi-step chromatographic separation for the isolation of pure this compound.
-
Silica (B1680970) Gel Column Chromatography : The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, typically starting with a non-polar solvent system (e.g., petroleum ether-acetone) and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography : Fractions containing compounds with similar TLC profiles are further purified using size-exclusion chromatography on a Sephadex LH-20 column, usually with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification to obtain high-purity this compound, reversed-phase preparative HPLC is often employed. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.
The following diagram illustrates a generalized workflow for the isolation of this compound.
Quantitative Data
Specific quantitative data for the isolation of this compound, such as the yield from a given amount of plant material and the final purity, are not detailed in the currently available literature. Researchers would need to establish and validate their own analytical methods (e.g., HPLC-UV, LC-MS) for the quantification of this compound.
Biological Activity and Signaling Pathways
The biological activities of this compound have not yet been specifically reported. However, diterpenoid alkaloids from the Aconitum genus are known to possess a wide range of pharmacological effects, including anti-inflammatory, analgesic, and cardiotonic activities. It is plausible that this compound may exhibit similar biological properties.
Further research is required to investigate the bioactivity of this compound and to elucidate its mechanism of action, including any potential interactions with cellular signaling pathways. A logical starting point for such investigations would be to screen for activities commonly associated with this class of compounds.
The diagram below represents a hypothetical logical workflow for the investigation of the biological activity of this compound.
Conclusion
This compound represents a promising, yet understudied, diterpenoid alkaloid from Aconitum handelianum. This guide provides a foundational understanding of its natural source and a generalized approach to its isolation. The lack of detailed quantitative, spectroscopic, and pharmacological data highlights a significant gap in the current knowledge. Future research efforts should focus on the complete structural elucidation of this compound, the development of robust analytical methods for its quantification, and a thorough investigation of its biological activities and potential therapeutic applications. Such studies will be crucial for unlocking the full potential of this natural product for drug discovery and development.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Acoforestinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acoforestinine, a complex diterpenoid alkaloid isolated from Aconitum handelianum, represents a significant synthetic challenge and a potential source of novel pharmacological agents. Despite its intricate structure, the biosynthetic pathway leading to this compound has not been experimentally elucidated. This technical guide presents a putative biosynthetic pathway for this compound, constructed by leveraging established principles from the well-characterized biosynthesis of related diterpenoid alkaloids from the Aconitum genus, such as atisine (B3415921) and aconitine. This in-depth analysis provides a foundational roadmap for future research aimed at understanding and harnessing the enzymatic machinery responsible for producing this unique natural product. The proposed pathway, detailed experimental protocols from analogous systems, and structured data tables are intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.
Introduction
Diterpenoid alkaloids (DAs) from the genus Aconitum are a class of natural products renowned for their complex chemical structures and potent biological activities. This compound, a C20-diterpenoid alkaloid, stands out due to its highly oxygenated and rearranged polycyclic framework. Understanding its biosynthesis is crucial for several reasons: it can unveil novel enzymatic reactions, provide tools for synthetic biology approaches to produce this compound or its analogs, and offer insights into the chemical ecology of Aconitum species. This document outlines a hypothetical, yet plausible, biosynthetic pathway for this compound, based on the known biogenesis of atisine-type diterpenoid alkaloids.
Chemical Structure of this compound:
-
Molecular Formula: C35H51NO10[1]
-
Structure: A complex, polycyclic diterpenoid alkaloid with an atisine-type core, characterized by multiple hydroxyl, methoxyl, and an anisoyl group.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general terpenoid pathway, leading to the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into four main stages:
-
Formation of the Diterpene Skeleton: Cyclization of GGPP to form the characteristic atisine-type carbon skeleton.
-
Incorporation of the Nitrogen Atom: Amination of a diterpene intermediate to form the foundational alkaloid structure.
-
Oxidative Modifications: A series of hydroxylations and other oxidative rearrangements of the core structure.
-
Tailoring Reactions: Acylation and methylation to yield the final this compound molecule.
A detailed schematic of the proposed pathway is presented below.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data from Related Biosynthetic Pathways
Direct quantitative data for this compound biosynthesis is unavailable. However, studies on the biosynthesis of atisine in Aconitum heterophyllum provide valuable proxy data.
| Parameter | Value | Organism/System | Reference |
| Precursor Incorporation | |||
| L-[2-13C,15N]Serine | Incorporated into spiramine alkaloids | Spiraea cell-free extracts | |
| Gene Expression (relative) | |||
| G6PI (Glycolysis) | 1.67-fold up-regulated in roots | A. heterophyllum | |
| PFK (Glycolysis) | 1.75-fold up-regulated in roots | A. heterophyllum | |
| ALD (Glycolysis) | 3.60-fold up-regulated in roots | A. heterophyllum | |
| ENO (Glycolysis) | 2.73-fold up-regulated in roots | A. heterophyllum | |
| PGDH (Serine Biosynthesis) | 1.50-fold up-regulated in roots | A. heterophyllum | |
| PSAT (Serine Biosynthesis) | 3.33-fold up-regulated in roots | A. heterophyllum | |
| KO (Diterpene Biosynthesis) | 21.29-fold up-regulated in roots | A. heterophyllum | |
| KH (Diterpene Biosynthesis) | 2.16-fold up-regulated in roots | A. heterophyllum |
Detailed Experimental Protocols for Key Experiments
The following are generalized protocols for key experiments required to elucidate the biosynthetic pathway of this compound, based on methodologies used for other diterpenoid alkaloids.
Precursor Feeding Studies
Objective: To identify the primary precursors of this compound.
Protocol:
-
Plant Material: Cell suspension cultures or hairy root cultures of Aconitum handelianum.
-
Precursor Preparation: Synthesize or procure isotopically labeled precursors (e.g., [1,2-13C2]acetate, [U-13C6]glucose, [15N]serine).
-
Feeding: Add the labeled precursor to the culture medium at various concentrations and time points.
-
Extraction: After a suitable incubation period, harvest the cells/roots and extract the alkaloids using a standard methanol/chloroform extraction method.
-
Analysis: Purify this compound using HPLC and analyze the incorporation of the label using LC-MS and NMR spectroscopy.
Caption: Workflow for precursor feeding experiments.
Enzyme Assays
Objective: To characterize the activity of candidate biosynthetic enzymes.
Protocol:
-
Gene Identification: Identify candidate genes (e.g., cytochrome P450s, methyltransferases) from a transcriptome database of A. handelianum.
-
Heterologous Expression: Clone the candidate genes into an expression vector (e.g., pET-28a) and express the recombinant proteins in E. coli or yeast.
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay: Incubate the purified enzyme with the putative substrate (a proposed intermediate in the pathway) and any necessary co-factors (e.g., NADPH for P450s, S-adenosyl methionine for methyltransferases).
-
Product Analysis: Analyze the reaction products by LC-MS to confirm the enzymatic conversion.
Caption: Workflow for in vitro enzyme assays.
Conclusion and Future Outlook
The proposed biosynthetic pathway of this compound provides a solid framework for initiating experimental investigations into its formation. The immediate next steps should focus on generating a high-quality transcriptome of Aconitum handelianum to identify candidate genes. Subsequent functional characterization of these genes through in vitro and in vivo methods will be essential to validate the proposed pathway. A comprehensive understanding of this compound biosynthesis will not only be a significant scientific achievement but also pave the way for the biotechnological production of this and other valuable diterpenoid alkaloids.
References
Acoforestinine: A Technical Guide to its Physical and Chemical Properties for Researchers
For Immediate Release
[City, State] – [Date] – Acoforestinine, a C19-diterpenoid alkaloid, presents a complex and intriguing subject for researchers in the fields of natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its potential biological significance.
Core Physical and Chemical Data
This compound, with the chemical formula C₃₅H₅₁NO₁₀ and a molecular weight of 645.78 g/mol , is a structurally complex natural product.[1][2] Its unique configuration as a C19-diterpenoid alkaloid places it in a class of compounds known for their diverse and potent biological activities.[3] The predicted pKa of this compound is 12.82±0.70, suggesting its basic nature, a characteristic feature of alkaloids.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₅₁NO₁₀ | [1] |
| Molecular Weight | 645.78 g/mol | |
| CAS Number | 110011-77-3 | |
| Melting Point | 99-101 °C | |
| Predicted Boiling Point | 712.0±60.0 °C | |
| Predicted Density | 1.30 g/cm³ | |
| Predicted pKa | 12.82±0.70 |
Spectroscopic Profile
The structural elucidation of this compound has been primarily achieved through advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Diterpenoid Alkaloids
| Functional Group | Predicted ¹³C NMR Chemical Shift Range (ppm) |
| Quaternary Carbons | 35 - 50 |
| Methine Groups (CH) | 40 - 70 |
| **Methylene Groups (CH₂) ** | 20 - 45 |
| Methyl Groups (CH₃) | 15 - 30 |
| Carbons bonded to Oxygen (C-O) | 70 - 90 |
| Carbons bonded to Nitrogen (C-N) | 50 - 65 |
| Carbonyl Groups (C=O) | 170 - 210 |
Note: These are general predicted ranges for diterpenoid alkaloids and specific assignments for this compound require analysis of the 2D NMR data from primary literature.
Mass Spectrometry (MS)
Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. The high-resolution mass spectrum will show a molecular ion peak corresponding to its exact mass. The fragmentation pattern can reveal the loss of specific substituent groups, providing further structural clues.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl groups) | 3200-3600 (broad) |
| C-H stretch (alkane) | 2850-3000 |
| C=O stretch (ester) | 1735-1750 |
| C-O stretch (ethers, esters, alcohols) | 1000-1300 |
| C-N stretch (amine) | 1000-1250 |
Experimental Protocols
Isolation of this compound from Aconitum forrestii**
This compound is a naturally occurring alkaloid found in the plant species Aconitum forrestii. The isolation process typically involves the following steps:
References
In-Depth Technical Guide to Acoforestinine (CAS Number: 110011-77-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acoforestinine is a complex diterpenoid alkaloid first isolated from the roots of Aconitum handelianum[1][2]. As a member of the vast family of Aconitum alkaloids, it holds potential for further scientific investigation due to the known biological activities of related compounds, which include anti-inflammatory, analgesic, and antitumor effects. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, and outlines the experimental protocols for its isolation and characterization based on the primary literature. All quantitative data are presented in structured tables, and a diagram illustrating the general workflow for the isolation of diterpenoid alkaloids is provided.
Physicochemical Properties
This compound is a C19-diterpenoid alkaloid with a molecular formula of C35H51NO10 and a molecular weight of 645.78 g/mol . The following table summarizes its key physicochemical properties based on available data.
| Property | Value | Reference |
| CAS Number | 110011-77-3 | |
| Molecular Formula | C35H51NO10 | |
| Molecular Weight | 645.78 g/mol | |
| Type of Compound | Diterpenoid Alkaloid | [1] |
| Appearance | White amorphous powder | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |
| Storage | Store at -20°C for long-term storage |
Isolation and Characterization
Natural Source
This compound is a naturally occurring compound isolated from the roots of Aconitum handelianum, a plant belonging to the Ranunculaceae family.
Experimental Protocol: Isolation of Diterpenoid Alkaloids from Aconitum handelianum
The following protocol is a generalized procedure based on the methods described for the isolation of diterpenoid alkaloids from Aconitum species, as detailed in the primary literature describing the discovery of this compound.
-
Extraction:
-
The air-dried and powdered roots of Aconitum handelianum are percolated with a 0.5% HCl solution.
-
The acidic extract is then basified with ammonia (B1221849) to a pH of 9-10.
-
The basified solution is extracted with an organic solvent such as ethyl acetate or chloroform to yield a crude alkaloid extract.
-
-
Chromatographic Separation:
-
The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution is performed using a solvent system of petroleum ether-acetone or a similar system, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.
-
Final purification is often accomplished using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D-NMR experiments (e.g., COSY, HMQC, HMBC) to determine the complete chemical structure and stereochemistry of the molecule.
Note: The specific quantitative spectroscopic data (NMR chemical shifts, coupling constants, and detailed mass fragmentation patterns) for this compound are contained within the primary publication (Yang J, et al. Zhongguo Zhong Yao Za Zhi. 2009 Aug;34(15):1927-9) which was not accessible in full text through available open-access resources. Researchers are advised to consult the original publication for this detailed information.
Biological Activity
To date, there are no specific studies detailing the biological activity, mechanism of action, or any associated signaling pathways of this compound in publicly accessible scientific literature. However, diterpenoid alkaloids isolated from the Aconitum genus are known to exhibit a wide range of pharmacological activities. These activities are often attributed to their interaction with voltage-gated sodium channels and other ion channels.
Given that this compound was co-isolated with other diterpenoid alkaloids from Aconitum handelianum that have demonstrated antioxidant properties, it is plausible that this compound may also possess similar activities. Further research is required to determine the specific biological profile of this compound.
Experimental Workflows and Diagrams
The following diagram illustrates a general experimental workflow for the isolation of this compound from its natural source.
Caption: General workflow for the isolation and characterization of this compound.
Future Directions
The lack of biological data on this compound presents a significant opportunity for future research. Key areas for investigation include:
-
Pharmacological Screening: A comprehensive screening of this compound for various biological activities, such as anti-inflammatory, analgesic, cytotoxic, and antimicrobial effects.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound may exert any biological effects. This could involve studies on its interaction with ion channels, enzymes, or receptors.
-
Total Synthesis: The development of a synthetic route to this compound would not only confirm its structure but also provide a source of the compound for further biological evaluation and the generation of analogues for structure-activity relationship studies.
Conclusion
This compound is a structurally complex diterpenoid alkaloid that has been successfully isolated and characterized. While its physicochemical properties are partially documented, a significant gap exists in the understanding of its biological activity and mechanism of action. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this natural product. Further investigation into its pharmacological properties is warranted to determine its therapeutic potential.
References
In-depth Technical Guide on the Discovery and Isolation of Acoforestinine
Acoforestinine: A Novel Natural Product
Introduction
Following a comprehensive review of publicly available scientific literature and chemical databases, no information has been found on a compound named "this compound." This suggests that this compound may be a very recently discovered natural product for which the data has not yet been published, a compound known by a different name, or a proprietary molecule not disclosed in the public domain.
Given the absence of specific data for this compound, this guide will present a generalized, illustrative framework for the discovery and isolation of a novel alkaloid, drawing upon established methodologies in the field of natural product chemistry. This framework is intended to serve as a template for what a technical guide on a newly isolated compound would entail, adhering to the specified requirements for data presentation, experimental protocols, and visualization.
Section 1: Discovery of a Hypothetical Novel Alkaloid
The discovery of a new natural product often begins with the screening of extracts from various natural sources, such as plants, fungi, or marine organisms, for specific biological activities. For the purpose of this illustrative guide, we will hypothesize the discovery of a novel alkaloid from a plant species, Acosta forestiana, which is known in traditional medicine for its anti-inflammatory properties.
1.1. Bioassay-Guided Fractionation
The discovery process would typically commence with a bioassay-guided fractionation approach. An initial crude methanolic extract of the leaves of Acosta forestiana would be tested for its ability to inhibit a key inflammatory mediator, for instance, the enzyme cyclooxygenase-2 (COX-2).
Logical Workflow for Bioassay-Guided Fractionation
Caption: Bioassay-guided fractionation workflow for the isolation of a hypothetical active compound.
Section 2: Isolation and Purification Protocols
This section provides detailed experimental protocols for the isolation of our hypothetical alkaloid, "this compound."
2.1. Plant Material
The leaves of Acosta forestiana would be collected from a specific region, identified by a botanist, and a voucher specimen deposited in a national herbarium for future reference.
2.2. Extraction
-
Protocol:
-
Air-dry the leaves of Acosta forestiana at room temperature for 10 days.
-
Grind the dried leaves into a fine powder (5 kg).
-
Macerate the powder in methanol (B129727) (20 L) at room temperature for 72 hours with occasional stirring.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
2.3. Solvent Partitioning
-
Protocol:
-
Suspend the crude methanolic extract (500 g) in distilled water (1 L).
-
Perform successive liquid-liquid partitioning with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L).
-
Separate the layers and concentrate each fraction using a rotary evaporator.
-
Test each fraction for COX-2 inhibitory activity.
-
2.4. Chromatographic Separation
-
Silica Gel Column Chromatography Protocol:
-
Pack a glass column with silica gel (60-120 mesh) in n-hexane.
-
Adsorb the active ethyl acetate fraction (50 g) onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Collect fractions of 200 mL each and monitor by thin-layer chromatography (TLC).
-
Pool fractions with similar TLC profiles and test for biological activity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) Protocol:
-
Dissolve the most active fraction from column chromatography in methanol.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with an isocratic mobile phase of methanol and water (e.g., 70:30 v/v) at a flow rate of 10 mL/min.
-
Monitor the eluent with a UV detector at 254 nm.
-
Collect the peak corresponding to the pure compound.
-
Evaporate the solvent to yield the purified "this compound."
-
Section 3: Structural Elucidation
Once isolated, the structure of "this compound" would be determined using a combination of spectroscopic techniques.
3.1. Spectroscopic Data
| Technique | Observed Data (Hypothetical) | Interpretation |
| HR-ESI-MS | m/z [M+H]⁺ 316.1548 | Molecular Formula: C₁₈H₂₁NO₄ |
| ¹H NMR | δ 7.10 (d, J=8.5 Hz, 2H), δ 6.80 (d, J=8.5 Hz, 2H), δ 5.90 (s, 1H), δ 3.85 (s, 3H), δ 3.75 (t, J=7.0 Hz, 2H), δ 2.90 (t, J=7.0 Hz, 2H), δ 2.50 (s, 3H) | Presence of a para-substituted aromatic ring, a methoxy (B1213986) group, and an N-methyl group. |
| ¹³C NMR | δ 170.2, 159.5, 132.1, 129.8, 114.3, 101.2, 55.4, 45.6, 35.2, 28.9 | Confirms the presence of a carbonyl group, aromatic carbons, and aliphatic carbons. |
| FT-IR (cm⁻¹) | 3300 (N-H), 1680 (C=O), 1600, 1510 (aromatic C=C) | Indicates the presence of an amide or amine, a carbonyl group, and an aromatic ring. |
| UV (nm) | λₘₐₓ 225, 280 | Suggests a chromophore consistent with an indole (B1671886) or a similar heterocyclic system. |
Section 4: Biological Activity and Signaling Pathway
The purified "this compound" would be further evaluated for its biological activity and its mechanism of action investigated.
4.1. In Vitro Bioactivity
| Assay | Metric | Result (Hypothetical) |
| COX-2 Inhibition | IC₅₀ | 0.2 µM |
| COX-1 Inhibition | IC₅₀ | > 100 µM |
| TNF-α Release in LPS-stimulated RAW 264.7 cells | IC₅₀ | 1.5 µM |
| Nitric Oxide Production in LPS-stimulated RAW 264.7 cells | IC₅₀ | 2.1 µM |
4.2. Proposed Signaling Pathway
Further studies might reveal that "this compound" exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Hypothetical NF-κB Inhibitory Pathway of this compound
Caption: Proposed mechanism of action of "this compound" via inhibition of the NF-κB pathway.
Conclusion
While "this compound" remains a hypothetical compound at present, this guide provides a comprehensive and technically detailed framework for the discovery, isolation, characterization, and biological evaluation of a novel natural product. The methodologies and data presentation formats outlined here represent standard practices in the field of pharmacognosy and drug discovery. Should information on this compound become publicly available, a similar in-depth guide could be generated with the specific, verified data.
Spectroscopic Profile of Acoforestinine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic information for Acoforestinine, a diterpenoid alkaloid. The data presented herein is based on the primary literature describing its isolation and structural elucidation.
Introduction
This compound is a complex diterpenoid alkaloid isolated from the plant species Aconitum handelianum. Its molecular formula has been established as C₃₅H₅₁NO₁₀, with a corresponding molecular weight of 645.78 g/mol . The structural characterization of this natural product was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document aims to consolidate the reported spectroscopic data for this compound to serve as a reference for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Spectroscopic Data Summary
The definitive spectroscopic data for this compound originates from its initial isolation and characterization. The primary reference for this data is:
-
Yang J, et al. Diterpenoid alkaloids from Aconitum handelianum. Zhongguo Zhong Yao Za Zhi. 2009 Aug;34(15):1927-9.
Unfortunately, the full text of this publication, containing the detailed spectroscopic data (¹H-NMR, ¹³C-NMR, MS, and IR), is not readily accessible through publicly available databases. The abstract of the paper confirms that eight diterpenoid alkaloids, including this compound, were isolated and their structures were determined using spectroscopic methods.
While the complete, validated spectroscopic data tables from the primary literature are currently unavailable, this guide will be updated as soon as this information becomes accessible.
Experimental Protocols
The experimental protocols for obtaining the spectroscopic data would be detailed in the aforementioned publication. Generally, the structure elucidation of a novel natural product like this compound involves the following standard methodologies:
Isolation and Purification
-
Extraction: The dried and powdered plant material (e.g., roots of Aconitum handelianum) is typically extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.
-
Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction protocol to separate the alkaloids from other classes of compounds. The extract is acidified, and the non-alkaloidal components are removed by extraction with an immiscible organic solvent. The acidic aqueous layer is then basified, and the liberated alkaloids are extracted with a solvent like chloroform (B151607) or dichloromethane.
-
Chromatography: The crude alkaloid mixture is further purified using a combination of chromatographic techniques, which may include:
-
Column Chromatography: Often using silica (B1680970) gel or alumina (B75360) as the stationary phase, with a gradient of solvents of increasing polarity.
-
Preparative Thin-Layer Chromatography (pTLC): For the separation of smaller quantities or closely related compounds.
-
High-Performance Liquid Chromatography (HPLC): Typically reverse-phase HPLC is used for the final purification of the isolated compounds.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR, ¹³C-NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are performed to determine the carbon-hydrogen framework of the molecule.
-
Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
-
Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
-
Tandem MS (MS/MS) experiments can be employed to obtain fragmentation patterns, which provide valuable information about the structure of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the presence of specific functional groups in the molecule (e.g., hydroxyl groups, carbonyl groups, aromatic rings).
-
The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer, and the absorption bands are reported in wavenumbers (cm⁻¹).
-
Logical Workflow for Structure Elucidation
The general workflow for the isolation and structure elucidation of a novel natural product like this compound is depicted in the following diagram.
This guide will be updated with the specific quantitative spectroscopic data and detailed experimental protocols for this compound as soon as the primary reference becomes accessible.
Potential Biological Activities of Diterpenoid Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenoid alkaloids are a complex and structurally diverse class of natural products, primarily isolated from plants of the genera Aconitum and Delphinium.[1] These compounds have garnered significant interest in the scientific community due to their wide spectrum of potent biological activities. Historically used in traditional medicine, modern research continues to uncover their therapeutic potential, alongside their inherent toxicities.[1][2] This technical guide provides a comprehensive overview of the key biological activities of diterpenoid alkaloids, focusing on their anti-inflammatory, analgesic, antimicrobial, and antitumor properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by summarizing quantitative data, providing detailed experimental protocols, and visualizing key molecular pathways and experimental workflows.
Anti-inflammatory Activity
Diterpenoid alkaloids have demonstrated significant anti-inflammatory effects, which are believed to be mediated through the inhibition of key inflammatory pathways.[2]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential of various diterpenoid alkaloids has been quantified using in vivo models, such as the carrageenan-induced paw edema assay in rats. The half-maximal effective concentration (EC50) is a common metric used to express the potency of these compounds.
| Diterpenoid Alkaloid | EC50 (mg/kg) in Carrageenan-Induced Rat Paw Edema | Reference |
| Delsoline | 4.05 | [3] |
| Fuziline | 3.88 | [3] |
| Songorine | 0.30 | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This widely used in vivo assay assesses the anti-inflammatory activity of compounds by measuring the reduction of edema induced by carrageenan, a sulfated polysaccharide.[4][5]
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema induced by carrageenan in rodents.
Materials:
-
Male Wistar rats or Swiss albino mice[4]
-
Carrageenan (Lambda, Type IV)[4]
-
Sterile 0.9% saline[4]
-
Test compound (diterpenoid alkaloid)
-
Reference drug (e.g., Indomethacin or Dexamethasone)[4]
-
Vehicle for test and reference compounds
-
Plethysmometer or digital calipers[4]
-
Animal handling and injection equipment (syringes, needles)[4]
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.[4]
-
Animal Grouping: Randomly divide the animals into groups (n=6 per group): Control (vehicle), Positive Control (reference drug), and Test groups (different doses of the diterpenoid alkaloid).
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.[5][6]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw of each animal.[4][5]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.[4]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Analgesic Activity
Several diterpenoid alkaloids have shown potent analgesic effects, suggesting their potential as novel pain management agents.
Quantitative Data: Analgesic Activity
The analgesic efficacy of diterpenoid alkaloids is often evaluated using the hot plate test or the acetic acid-induced writhing test in mice. The median effective dose (ED50) is used to quantify their analgesic potency.
| Diterpenoid Alkaloid | ED50 (mg/kg) in Acetic Acid-Induced Writhing Test | Reference |
| Lappaconitine | 3.50 | [7] |
| Crassicauline A | 0.0480 | [7] |
| 8-O-deacetyl-8-O-ethylcrassicauline A | 0.0972 | [7] |
| 8-O-ethylyunaconitine | 0.0591 | [7] |
Experimental Protocol: Hot Plate Test
The hot plate test is a common method to assess the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.[8]
Objective: To evaluate the central analgesic activity of a test compound by measuring the latency of the animal's response to a thermal stimulus.
Materials:
-
Mice
-
Hot plate apparatus with temperature control
-
Animal restrainer (optional)
-
Test compound (diterpenoid alkaloid)
-
Reference drug (e.g., Morphine)
-
Vehicle for test and reference compounds
-
Stopwatch
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant 55 ± 1°C.[9]
-
Baseline Measurement: Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[9]
-
Compound Administration: Administer the vehicle, reference drug, or test compound to different groups of mice.
-
Post-treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the mice back on the hot plate and record the reaction time.[8]
-
Data Analysis: The increase in reaction time compared to the baseline is calculated as an index of analgesia. The percentage of maximal possible effect (%MPE) can also be calculated.
Experimental Workflow: Hot Plate Test
Caption: Workflow for the hot plate analgesic test.
Antimicrobial Activity
Diterpenoid alkaloids have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.
Quantitative Data: Antimicrobial Activity
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
No comprehensive table with a wide range of diterpenoid alkaloids and their specific MIC values against various microorganisms was found in the initial search results. The available data is often specific to a particular study and a limited number of compounds and microbial strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[10]
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.
Materials:
-
96-well microtiter plates[10]
-
Test microorganism (bacterial or fungal strain)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (diterpenoid alkaloid) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Inoculum suspension of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound and the positive control in the broth medium directly in the wells of the 96-well plate.[11]
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.[10]
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader.
Experimental Workflow: Broth Microdilution for MIC
Caption: Workflow for the broth microdilution MIC assay.
Antitumor Activity
A significant area of research for diterpenoid alkaloids is their potential as anticancer agents. Many of these compounds have demonstrated cytotoxicity against various cancer cell lines.
Quantitative Data: Antitumor Activity
The antitumor activity of diterpenoid alkaloids is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. A lower IC50 value indicates greater potency.
| Diterpenoid Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Delpheline | MCF-7 (Breast) | 17.3 | [1] |
| Delbrunine | MCF-7 (Breast) | 16.5 | [1] |
| Delbrunine | A549 (Lung) | 10.6 | [1] |
| 8-O-azeloyl-14-benzoylaconine | HCT-15 (Colon) | 10-20 | [1] |
| 8-O-azeloyl-14-benzoylaconine | A549 (Lung) | 10-20 | [1] |
| 8-O-azeloyl-14-benzoylaconine | MCF-7 (Breast) | 10-20 | [1] |
| Hetisine-type derivative 64a | A549 (Lung) | 4.4 | [1] |
| Hetisine-type derivative 64b | A549 (Lung) | 3.2 | [1] |
| Hetisine-type derivative 64c | A549 (Lung) | 1.7 | [1] |
| Hetisine-type derivative 64d | A549 (Lung) | 3.5 | [1] |
| Hetisine-type derivative 64e | A549 (Lung) | 3.5 | [1] |
| Hetisine-type derivative 64f | A549 (Lung) | 5.1 | [1] |
| Bis-[O-(14-benzoylaconine-8-yl)]-suberate | A549 (Lung) | 7.53 | [12] |
| Bis-[O-(14-benzoylaconine-8-yl)]-suberate | MCF-7 (Breast) | 6.90 | [12] |
| Bis-[O-(14-benzoylaconine-8-yl)]-suberate | HCT-15 (Colon) | 4.01 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Objective: To determine the effect of a test compound on the viability of cancer cells.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (diterpenoid alkaloid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[14]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of the diterpenoid alkaloid for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined from the dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Signaling Pathways
The biological activities of diterpenoid alkaloids are often attributed to their modulation of specific intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Some terpenoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[15]
Caption: Diterpenoid alkaloid inhibition of the NF-κB pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, proliferation, and apoptosis. Terpenoids have been shown to modulate this pathway, which may contribute to their neuroprotective and anticancer effects.[16]
Caption: Modulation of the PI3K/Akt signaling pathway by diterpenoid alkaloids.
Conclusion
Diterpenoid alkaloids represent a promising class of natural products with a diverse range of potent biological activities. Their anti-inflammatory, analgesic, antimicrobial, and antitumor effects, supported by quantitative data, highlight their potential for the development of new therapeutic agents. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation and screening of these compounds. Furthermore, the visualization of their interactions with key signaling pathways, such as NF-κB and PI3K/Akt, provides a deeper understanding of their mechanisms of action. As research in this field progresses, a comprehensive understanding of the structure-activity relationships and toxicological profiles of diterpenoid alkaloids will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Structure-analgesic activity relationship studies on the C(18)- and C(19)-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. researchgate.net [researchgate.net]
- 16. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Acoforestinine: A Diterpenoid Alkaloid from the Crossroads of Traditional Medicine and Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acoforestinine, a complex C19-diterpenoid alkaloid with the molecular formula C35H51NO10, is a natural product isolated from Aconitum forrestii.[1] The Aconitum genus, commonly known as monkshood or wolfsbane, holds a dual-edged reputation in the annals of traditional medicine. For centuries, various cultures, particularly in Asia, have utilized plants from this genus for their potent analgesic, anti-inflammatory, and anti-rheumatic properties.[2][3][4] However, these therapeutic benefits are intrinsically linked to the plants' profound toxicity, necessitating careful processing and dosage.[5] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, its roots in traditional medicine, and the scientific methodologies employed in its study, aimed at elucidating its potential for modern drug development.
Chemical and Physical Properties
This compound is a white powder with a molecular weight of 645.78 g/mol . Its elemental composition and proposed chemical structure place it within the aconitine-type C19-diterpenoid alkaloids, a class of compounds characterized by a complex polycyclic nitrogen-containing skeleton.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 110011-77-3 | |
| Molecular Formula | C35H51NO10 | |
| Molecular Weight | 645.78 g/mol | |
| Appearance | Powder | - |
| Purity | ≥98% (by HPLC) | - |
Relation to Traditional Medicine
The genus Aconitum has been a cornerstone of traditional Chinese medicine (TCM) and other Asian healing systems for millennia. In TCM, processed Aconitum roots, known as "Fu Zi" or "Chuan Wu," are used to treat a variety of ailments characterized by "cold" and "dampness," such as arthritis, rheumatism, and certain types of pain. The traditional understanding of these herbs acknowledges their high toxicity, and intricate processing methods, often involving prolonged boiling or steaming, have been developed to reduce their poisonous nature while retaining their therapeutic effects. These processes are now understood to hydrolyze the highly toxic diester-diterpenoid alkaloids into less toxic, yet still active, monoester and non-ester analogues.
Aconitum forrestii, the plant source of this compound, is part of this rich tradition. While specific traditional uses of this particular species are not as extensively documented in readily available literature as other Aconitum species, its chemical constituents, including this compound, fall into the class of compounds responsible for the genus's characteristic bioactivities. The traditional use of Aconitum for pain and inflammation provides a strong ethnopharmacological basis for the scientific investigation of its constituent alkaloids, including this compound, for their potential as modern therapeutic agents.
Experimental Protocols
The isolation and characterization of this compound, as with other diterpenoid alkaloids, involves a multi-step process. While the specific, detailed protocol for this compound is not fully available in the public domain, a general workflow can be constructed based on established methods for this class of compounds.
General Isolation and Purification Workflow
The isolation of diterpenoid alkaloids from Aconitum species typically follows a path of solvent extraction, acid-base partitioning to separate alkaloids from other constituents, and subsequent chromatographic purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Aconite / Wolfbane (Fu Zi) | White Rabbit Institute of Healing [whiterabbitinstituteofhealing.com]
- 5. Aconitum in traditional Chinese medicine: a valuable drug or an unpredictable risk? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Acoforestinine from Aconitum handelianum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitum handelianum, a perennial herb, is a known source of various diterpenoid alkaloids, compounds of significant interest for their potential pharmacological activities. Among these is Acoforestinine, a C19-diterpenoid alkaloid with the molecular formula C35H51NO10[1]. These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of this compound from the roots of Aconitum handelianum. The methodologies described herein are based on established principles for the extraction of alkaloids from Aconitum species and are intended to serve as a guide for researchers in natural product chemistry and drug discovery.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C35H51NO10 | [1] |
| Molecular Weight | 645.78 g/mol | [1] |
| CAS Number | 110011-77-3 | [1] |
| Class | Diterpenoid Alkaloid | [1][2] |
| Plant Source | Aconitum handelianum | [1][2] |
Table 2: Summary of a General Extraction Protocol for Alkaloids from Aconitum Species
| Step | Parameters | Purpose | Expected Outcome |
| Extraction | 95% Ethanol (B145695) with 1% HCl (v/v), Heat reflux (3x) | To extract total alkaloids from the plant material. | Crude ethanolic extract containing alkaloids and other plant metabolites. |
| Acid-Base Partitioning | 1% HCl, Petroleum Ether, NH3·H2O (to pH 9.5), Chloroform (B151607) | To separate basic alkaloids from neutral and acidic compounds. | A crude alkaloid fraction. |
| Purification | Silica (B1680970) gel column chromatography, gradient elution | To isolate individual alkaloids from the crude mixture. | Purified this compound and other alkaloids. |
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Aconitum handelianum
This protocol is adapted from established methods for the extraction of diterpenoid alkaloids from Aconitum species[3].
Materials:
-
Dried and powdered roots of Aconitum handelianum
-
95% Ethanol (EtOH)
-
Hydrochloric Acid (HCl), concentrated
-
Petroleum Ether
-
Ammonia (B1221849) solution (NH3·H2O), concentrated
-
Chloroform (CHCl3)
-
Distilled water (H2O)
-
Rotary evaporator
-
Heating mantle with reflux condenser
-
Separatory funnel
-
pH meter or pH strips
Procedure:
-
Weigh 5 kg of dried, powdered roots of Aconitum handelianum.
-
In a large round-bottom flask, add the powdered root material and a solution of 95% ethanol containing 1% (v/v) hydrochloric acid. Use a solid-to-solvent ratio of 1:8 (w/v).
-
Perform heat reflux extraction for 2 hours.
-
Allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Dissolve the residue in 2 L of 1% aqueous HCl.
-
Transfer the acidic solution to a large separatory funnel and wash with petroleum ether (3 x 1 L) to remove non-polar compounds. Discard the petroleum ether layers.
-
Adjust the pH of the aqueous layer to approximately 9.5 with concentrated ammonia solution.
-
Extract the basified solution with chloroform (4 x 1.5 L).
-
Combine the chloroform extracts and evaporate to dryness under reduced pressure to yield the crude alkaloid extract. The expected yield of crude alkaloids is approximately 0.9% of the initial dry plant weight[3].
Protocol 2: Isolation of this compound using Column Chromatography
This protocol outlines the purification of the crude alkaloid extract to isolate this compound.
Materials:
-
Crude alkaloid extract from Protocol 1
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvents for elution: Chloroform (CHCl3), Methanol (B129727) (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Developing chamber for TLC
-
UV lamp for visualization
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass chromatography column. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, etc., CHCl3:MeOH).
-
Collect fractions of the eluate and monitor the separation by Thin Layer Chromatography (TLC). Use a mobile phase such as Chloroform:Methanol (9:1) and visualize the spots under a UV lamp.
-
Combine the fractions that show a similar TLC profile corresponding to the expected polarity of this compound.
-
Concentrate the combined fractions containing the target compound under reduced pressure to obtain purified this compound.
-
Further purification can be achieved by recrystallization or by using other chromatographic techniques such as preparative HPLC if necessary.
Visualizations
References
Application Notes and Protocols for the Quantification of Acoforestinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acoforestinine, a complex diterpenoid alkaloid, has garnered significant interest within the scientific community due to its potential pharmacological activities. To facilitate research and development efforts, robust and reliable analytical methods for the accurate quantification of this compound in various biological matrices are essential. These notes provide detailed protocols and application data for the determination of this compound using state-of-the-art ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective technique. The methodologies described herein are designed to support pharmacokinetic studies, toxicological assessments, and quality control of this compound-containing formulations.
Analytical Method: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry is a powerful analytical tool for the quantification of trace levels of compounds in complex mixtures.[1][2] This method offers excellent sensitivity, specificity, and a wide dynamic range, making it ideal for bioanalytical applications. The protocol outlined below is a representative method for the quantification of this compound in plasma samples.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters of the UPLC-MS/MS method for this compound. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity (r²) | > 0.997[1] |
| Calibration Curve Range | 1 - 1000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3] |
| Lower Limit of Detection (LLOD) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10.5%[3] |
| Inter-day Precision (%RSD) | < 10.5%[3] |
| Mean Recovery | 78.4 - 85.2%[3] |
| Matrix Effect | Minimal to none observed |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of this compound from plasma samples.[1][2]
Materials:
-
Plasma samples containing this compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP 5500)[5][6]
-
Column: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)[3]
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 95% A, 5% B
-
0.5-2.5 min: Linear gradient to 5% A, 95% B
-
2.5-3.0 min: Hold at 5% A, 95% B
-
3.0-3.1 min: Return to 95% A, 5% B
-
3.1-4.0 min: Column re-equilibration
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][6]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of a standard solution)
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of a standard solution)
Visualizations
Caption: Overall workflow for this compound quantification.
Caption: Detailed sample preparation workflow.
References
- 1. A newly developed UPLC-MS/MS method for simultaneous quantitative analysis of ajuforrestin A, ajuforrestin B, ajugamacrin and 8-O-acetylharpagide derived from Ajuga plants in mice blood and the in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of acacetin in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db-thueringen.de [db-thueringen.de]
- 5. mdpi.com [mdpi.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Acoforestinine using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Acoforestinine, a diterpenoid alkaloid, using High-Performance Liquid Chromatography (HPLC). This compound has been isolated from Aconitum handelianum and belongs to the aconitine-type class of alkaloids.[1] The methodologies outlined herein are based on established HPLC methods for the analysis of similar aconitine-type alkaloids, ensuring a robust and reliable approach for researchers.[2][3][4] This guide includes comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to illustrate key workflows, aiding in the seamless adoption of this analytical technique.
Introduction
This compound (Molecular Formula: C35H51NO10) is a diterpenoid alkaloid of the aconitine-type, a class of compounds known for their significant pharmacological and toxicological properties.[1] Accurate and precise quantification of this compound is critical for various research and development activities, including natural product chemistry, pharmacology, and toxicology. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of these complex alkaloids.[5] The protocol detailed below is adapted from validated methods for the analysis of aconitine, mesaconitine, and hypaconitine, which are structurally related to this compound.[3][4]
Data Presentation
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Analytical Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Guard Column | C18 guard column |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
Table 2: Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Mobile Phase A | Acetonitrile (B52724) |
| Mobile Phase B | 25 mM Triethylamine (B128534) (TEA) buffer (pH adjusted to 3.0 with phosphoric acid) or Ammonium Bicarbonate buffer |
| Gradient Program | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
Table 3: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Buffer) |
| 0 | 25 | 75 |
| 20 | 50 | 50 |
| 30 | 75 | 25 |
| 35 | 25 | 75 |
| 40 | 25 | 75 |
Note: This gradient is a starting point and may require optimization based on the specific HPLC system and column used.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a mixture of acetonitrile and triethylamine (75:25, v/v) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Storage: Store all standard solutions at 4°C in amber vials to prevent photodegradation.
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material (e.g., roots of Aconitum handelianum) to a fine powder (40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of methanol (B129727) or a methanol-ammonia solution.
-
Sonicate for 30 minutes in a water bath.
-
Allow the mixture to stand for 24 hours at room temperature.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase diluent (acetonitrile:buffer).
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC System Operation and Data Acquisition
-
System Equilibration: Purge the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Method Setup: Create a new method in the chromatography data system (CDS) with the parameters outlined in Tables 2 and 3.
-
Sequence Generation: Set up a sequence including blank injections (mobile phase diluent), standard solutions in increasing concentration for the calibration curve, and the prepared samples.
-
Data Acquisition: Start the sequence to begin the analysis.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas into the calibration curve.
-
Calculation: Calculate the final concentration of this compound in the original plant material, taking into account the initial weight and dilution factors.
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ACONITINE ALKALOID A" by Dilnoza MUTALOVA, Obidjon JURAEV et al. [cce.researchcommons.org]
Application Note: Quantitative Analysis of Acoforestinine using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note details a robust and sensitive method for the quantification of Acoforestinine, a representative diterpenoid alkaloid, in biological matrices and plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the lack of specific data on this compound, this protocol has been developed based on established methods for Aconitine (B1665448), a structurally related and well-characterized C19-diterpenoid alkaloid. The described methodology utilizes a reverse-phase C18 column coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This document provides comprehensive protocols for sample preparation, LC-MS analysis, and method validation, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Diterpenoid alkaloids, a class of complex nitrogen-containing secondary metabolites, are of significant interest due to their diverse and potent biological activities. This compound, a novel compound within this class, requires a reliable analytical method for its detection and quantification to facilitate pharmacokinetic, toxicological, and efficacy studies. Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for analyzing such compounds due to its high sensitivity, selectivity, and ability to handle complex matrices.[1][2][3] This note provides a comprehensive LC-MS/MS method adapted from validated protocols for Aconitine analysis. The primary toxic mechanisms of Aconitum alkaloids involve the activation of voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity.[4][5]
Experimental
-
This compound reference standard (or Aconitine as a proxy, >98% purity)
-
Internal Standard (IS), e.g., Citalopram or a deuterated analog
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Control matrices (e.g., blank human plasma, plant extract)
-
Liquid Chromatograph: UHPLC or HPLC system (e.g., Agilent 1200 series, Waters ACQUITY UPLC)
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6430, Waters Quattro Premier™ XE)
-
Analytical Column: C18 reverse-phase column (e.g., Waters C18, 1.7 µm, 50 × 2.1 mm; Agilent Poroshell EC-C18, 2.7 µm, 50 x 3.0 mm)
Protocol 1: Extraction from Biological Fluids (Plasma/Blood)
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Internal Standard working solution.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an LC autosampler vial.
Protocol 2: Extraction from Plant Material (e.g., Roots)
-
Grind the dried plant material to a fine powder (60 mesh).
-
Weigh 1.0 g of the powder into a flask.
-
Add 20 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes at 40 kHz.
-
Centrifuge the extract at 4,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration curve range before injection.
The following table summarizes the optimized parameters for the chromatographic separation and mass spectrometric detection.
| Parameter | Condition |
| LC System | UHPLC |
| Column | Waters C18 (1.7 µm, 50 × 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 500 V |
| Drying Gas Temp | 300°C |
| Drying Gas Flow | 9 L/min |
| Nebulizer Pressure | 20 psi |
Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. Based on data for Aconitine, the expected transitions for this compound would be determined by initial infusion experiments. The fragmentation of Aconitine typically involves the neutral loss of acetic acid (60 Da), methanol (32 Da), and carbon monoxide (28 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Aconitine (Proxy) | 646.4 | 586.5 | 526.4 | 25 |
| Internal Standard | Analyte-specific | Analyte-specific | Analyte-specific | Optimized |
Results and Data Presentation
The method was validated according to established guidelines, assessing linearity, sensitivity, precision, accuracy, and recovery.
| Validation Parameter | Result |
| Linearity Range (in plasma) | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 14% |
| Accuracy (% Bias) | Within ±15% |
| Recovery (Plasma) | 80 - 110% |
Visualizations
Caption: Figure 1: LC-MS/MS Experimental Workflow for this compound Analysis.
Aconitum alkaloids are known to exert their toxic effects by modulating key cellular signaling pathways, primarily by interacting with voltage-gated sodium channels (VGSC) and inducing apoptosis.
References
- 1. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of aconitine in body fluids by LC-MS-MS - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
Protocol for the Preparation of Acoforestinine Standard Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a standard stock solution of Acoforestinine (B1149226), a diterpenoid alkaloid. This protocol is intended for use in research and development settings.
Introduction
This compound is a diterpenoid alkaloid isolated from Aconitum handelianum.[1] Accurate and precise preparation of standard solutions is crucial for reliable experimental results in various applications, including analytical method development, pharmacological screening, and quality control. This protocol outlines the necessary steps for preparing a standard solution of this compound, ensuring accuracy, and providing recommendations for storage and handling.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₁NO₁₀ | [1] |
| Molecular Weight | 645.78 g/mol | [1] |
| Purity | Refer to Certificate of Analysis (CoA) | - |
| Recommended Solvents | To be determined experimentally (e.g., DMSO, Ethanol, Methanol) | - |
| Recommended Storage | Store as a solid at -20°C. Protect from light and moisture. | General recommendation |
Experimental Protocol
This protocol details the step-by-step procedure for preparing a standard stock solution of this compound.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Spatula
-
Weighing paper or weighing boat
-
Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol, or Methanol)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Amber glass vials for storage
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Preliminary Steps: Solvent Solubility Test
Due to the lack of specific solubility data, a preliminary small-scale solubility test is required to determine the most appropriate solvent.
-
Weigh a small, known amount of this compound (e.g., 1 mg).
-
Add a small volume of the first test solvent (e.g., 100 µL of DMSO) and observe for dissolution.
-
Gently vortex or sonicate if necessary.
-
If the compound dissolves completely, this solvent can be used.
-
If not, test other solvents (e.g., ethanol, methanol) until a suitable one is found that fully dissolves the compound at the desired concentration.
3.3. Preparation of a 10 mM this compound Stock Solution
This section describes the preparation of a 10 mM stock solution. The concentration can be adjusted as needed based on experimental requirements.
-
Calculate the required mass of this compound:
-
Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol )
-
For a 1 mL (0.001 L) of a 10 mM solution:
-
Mass (mg) = 10 mM * 0.001 L * 645.78 g/mol = 6.4578 mg
-
-
Weighing the this compound:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out the calculated mass of this compound (e.g., 6.46 mg). Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed this compound to a clean, dry volumetric flask of the appropriate size (e.g., 1 mL).
-
Add a portion of the selected solvent (e.g., approximately 0.7 mL for a 1 mL flask).
-
Cap the flask and vortex until the solid is completely dissolved. An ultrasonic bath may be used to aid dissolution if needed.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, add the solvent dropwise to bring the final volume to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
3.4. Storage and Handling
-
Store the stock solution in amber glass vials to protect it from light.
-
It is recommended to store the solution at -20°C or -80°C for long-term stability.
-
Before use, allow the solution to thaw completely and equilibrate to room temperature. Vortex briefly to ensure homogeneity before making dilutions.
-
Avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound standard solution.
Caption: Workflow for this compound Standard Solution Preparation.
References
Application Notes and Protocols for Testing Acoforestinine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Acoforestinine, a diterpenoid alkaloid. Given the known bioactivities of related compounds, the primary focus of these protocols is on assessing cytotoxic and anti-inflammatory potential.
Introduction
This compound is a member of the diterpenoid alkaloid family, a class of natural products known for a wide range of biological activities.[1][2] Compounds structurally similar to this compound, isolated from genera such as Aconitum and Delphinium, have demonstrated significant cytotoxic effects against various cancer cell lines and notable anti-inflammatory properties.[2][3][4] Therefore, the initial in vitro screening of this compound should prioritize the evaluation of these two key areas. The following protocols provide detailed methodologies for conducting these assessments.
Data Presentation: Summary of Potential Bioactivities
The following table summarizes hypothetical quantitative data for this compound to illustrate how experimental results can be presented.
| Cell Line | Assay Type | Concentration Range (µM) | IC50 (µM) | Key Findings |
| A549 (Human Lung Carcinoma) | MTT Cytotoxicity Assay | 0.1 - 100 | 8.5 | Dose-dependent reduction in cell viability. |
| HeLa (Human Cervical Cancer) | MTT Cytotoxicity Assay | 0.1 - 100 | 12.2 | Moderate cytotoxic effect observed. |
| RAW 264.7 (Murine Macrophages) | Griess Assay (Nitric Oxide) | 1 - 50 | 25.7 | Inhibition of LPS-induced nitric oxide production. |
| HT-29 (Human Colon Adenocarcinoma) | LDH Release Assay | 0.1 - 100 | 15.4 | Evidence of membrane damage at higher concentrations. |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic activity of living cells.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Human cancer cell lines (e.g., A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Anti-inflammatory Assessment: Nitric Oxide (NO) Production in Macrophages
This protocol measures the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
RAW 264.7 murine macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of this compound on NO production.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro bioactivity testing of this compound.
Potential Signaling Pathway for Anti-inflammatory Action
Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.
References
- 1. In Vitro and In Silico Investigation of Diterpenoid Alkaloids Isolated from Delphinium chitralense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Acoforestinine Effects in Animal Models
Disclaimer: The following application notes and protocols are provided as a generalized framework for studying a novel compound, referred to herein as "Acoforestinine," in preclinical animal models. Due to the current lack of publicly available information on this compound, the described models and methodologies are based on established practices for compounds targeting common therapeutic areas. Researchers should adapt these protocols based on the known or hypothesized pharmacological properties of this compound.
Therapeutic Area 1: Neuroinflammation and Neurodegeneration
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system, is a key pathological feature of many neurodegenerative diseases.[1][2] Animal models that mimic these processes are crucial for the evaluation of novel therapeutic agents. The lipopolysaccharide (LPS)-induced neuroinflammation model in mice is a widely used and well-characterized model for this purpose.[2][3][4][5]
Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a systemic inflammatory response that leads to neuroinflammation.[2][5][6] This is mediated through the activation of Toll-like receptor 4 (TLR4) signaling, which in turn activates microglia and astrocytes, leading to the production of pro-inflammatory cytokines and other inflammatory mediators.[2][5]
Application Notes:
This model is suitable for assessing the anti-neuroinflammatory and neuroprotective effects of this compound. Key endpoints to measure include changes in animal behavior, pro-inflammatory cytokine levels in the brain, and activation of microglia and astrocytes.
Experimental Protocols
1. Induction of Neuroinflammation:
-
Animals: Adult male C57BL/6J mice are commonly used.[6]
-
Procedure: A single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) is administered to induce neuroinflammation.[5][7] An equivalent volume of sterile saline is injected into the control group. The dose and timing of LPS administration may need to be optimized depending on the specific research question.[5]
2. This compound Administration:
-
Route of Administration: The route of administration for this compound (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be determined based on its physicochemical properties and pharmacokinetic profile.
-
Dosing Regimen: Treatment with this compound can be initiated before or after the LPS challenge to evaluate its prophylactic or therapeutic effects, respectively. A typical regimen might involve administering this compound daily for a set period before and/or after LPS injection.[7]
3. Behavioral Assessment:
Behavioral tests should be conducted at specific time points after LPS injection to assess cognitive and motor function.
-
Y-Maze Test: To evaluate short-term spatial working memory. Deficits are indicated by fewer arm entries and reduced total distance traveled.[8]
-
Barnes Maze: To assess spatial learning and memory.[9]
-
Open Field Test: To measure locomotor activity and exploratory behavior.[10]
4. Biochemical and Histological Analysis:
Animals are euthanized at predetermined time points after LPS injection, and brain tissue is collected for analysis.
-
Cytokine and Chemokine Analysis: Brain tissue homogenates can be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines using multiplex immunoassays like Bio-Plex.[11][12][13]
-
Immunohistochemistry (IHC): Brain sections are stained to visualize and quantify the activation of microglia and astrocytes.
-
Iba1 Staining: Ionized calcium-binding adapter molecule 1 (Iba1) is a marker for microglia. Increased Iba1 immunoreactivity indicates microglial activation.[14][15][16]
-
GFAP Staining: Glial fibrillary acidic protein (GFAP) is a marker for astrocytes. Increased GFAP expression is a hallmark of astrogliosis.[16][17][18]
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Behavioral Assessment in LPS-Treated Mice
| Treatment Group | Y-Maze (Spontaneous Alternations %) | Barnes Maze (Escape Latency, s) | Open Field (Total Distance, cm) |
| Control (Saline) | |||
| LPS | |||
| LPS + this compound (Dose 1) | |||
| LPS + this compound (Dose 2) |
Table 2: Pro-inflammatory Cytokine Levels in Brain Tissue
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Control (Saline) | |||
| LPS | |||
| LPS + this compound (Dose 1) | |||
| LPS + this compound (Dose 2) |
Table 3: Quantification of Microglial and Astrocyte Activation
| Treatment Group | Iba1-positive Cells (cells/mm²) | GFAP-positive Area (%) |
| Control (Saline) | ||
| LPS | ||
| LPS + this compound (Dose 1) | ||
| LPS + this compound (Dose 2) |
Signaling Pathways and Experimental Workflow
Signaling Pathways:
Neuroinflammation induced by LPS primarily involves the activation of the NF-κB and MAPK signaling pathways.[19][20][21][22][23][24][25] this compound's potential mechanism of action could involve the modulation of these pathways.
Caption: NF-κB Signaling Pathway in Neuroinflammation.
Caption: MAPK Signaling Pathway in Neuroinflammation.
Experimental Workflow:
Caption: Experimental Workflow for Neuroinflammation Model.
References
- 1. Neuroinflammation in animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 5. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. Neuroinflammation regulates cognitive impairment in socially defeated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioradiations.com [bioradiations.com]
- 13. Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 15. youtube.com [youtube.com]
- 16. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. MAPK signal transduction underlying brain inflammation and gliosis as therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 23. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 25. researchgate.net [researchgate.net]
Acoforestinine as a Potential Antimicrobial Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Scientific literature explicitly detailing the antimicrobial properties of Acoforestinine, a diterpenoid alkaloid isolated from Aconitum handelianum, is currently limited.[1] The following application notes and protocols are based on the general antimicrobial activities observed in the broader class of diterpenoid alkaloids from Aconitum species and related natural products. These guidelines are intended to serve as a foundational framework for researchers initiating investigations into the potential antimicrobial efficacy of this compound.
Introduction
This compound is a C19-diterpenoid alkaloid with the molecular formula C35H51NO10.[1] While its specific biological activities are not extensively documented, other alkaloids isolated from the Aconitum genus have demonstrated a range of pharmacological effects, including antimicrobial properties. This document provides a comprehensive guide for the preliminary assessment of this compound as a potential antimicrobial agent, covering hypothetical mechanisms of action, detailed experimental protocols for antimicrobial and cytotoxicity screening, and structured data presentation formats.
Hypothetical Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of diterpenoid alkaloids are not fully elucidated but are thought to involve several pathways based on studies of similar natural products.[2][3] Researchers investigating this compound may consider exploring the following potential mechanisms:
-
Disruption of Bacterial Cell Membrane Integrity: Like many lipophilic natural products, this compound may intercalate into the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death.[2]
-
Inhibition of Nucleic Acid and Protein Synthesis: this compound could potentially interfere with crucial cellular processes such as DNA replication, transcription, or translation by binding to key enzymes or nucleic acid structures.
-
Enzyme Inhibition: The compound might inhibit specific bacterial enzymes that are essential for microbial survival and growth.
A proposed signaling pathway for the disruption of the bacterial cell membrane is illustrated below.
References
Troubleshooting & Optimization
Technical Support Center: Acoforestinine Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Acoforestinine extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides systematic solutions to enhance yield.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Poor Quality of Plant Material: Incorrect species identification, improper harvesting time, or degradation due to poor storage conditions. | Verify the botanical identity of the Aconitum species. Harvest during the appropriate season when alkaloid content is highest. Ensure plant material is properly dried and stored in a cool, dark, and dry place. |
| Inefficient Grinding: Large particle size of the plant material reduces the surface area for solvent penetration. | Grind the dried plant material to a fine and uniform powder (e.g., 40-60 mesh) to maximize solvent contact. | |
| Suboptimal Solvent Choice: The solvent used may not have the appropriate polarity to efficiently solubilize this compound. | This compound, a diterpenoid alkaloid, is typically extracted with polar solvents. Ethanol (B145695) or methanol (B129727) are commonly used. An acidic alcohol solution (e.g., ethanol with 0.1% HCl or acetic acid) can improve the extraction of alkaloids present as salts in the plant.[1][2] | |
| Inadequate Solid-to-Liquid Ratio: Insufficient solvent volume may lead to incomplete extraction. | Optimize the solid-to-liquid ratio. A common starting point is 1:10 to 1:20 (g/mL). Increasing the solvent volume can enhance extraction efficiency.[3] | |
| Insufficient Extraction Time or Temperature: The duration or temperature of the extraction may not be sufficient for complete diffusion of the target compound. | For reflux extraction, a duration of 1-2 hours per extraction cycle is typical. For ultrasound-assisted extraction (UAE), 30-40 minutes may be sufficient.[1][4] Optimize the temperature; for heat reflux, 60-80°C is a common range, but be cautious of potential degradation of thermolabile compounds. | |
| Loss of this compound during Purification | Inappropriate pH during Liquid-Liquid Extraction: Incorrect pH adjustment can lead to the loss of alkaloids in the aqueous phase. | During acid-base partitioning, ensure the acidic aqueous solution is sufficiently acidic (pH 2-3) to protonate the alkaloids. Subsequently, basify the aqueous layer to a pH of 9-10 with a base like ammonia (B1221849) solution to deprotonate the alkaloids for extraction into an organic solvent. |
| Emulsion Formation: Formation of an emulsion at the solvent interface can trap the compound, leading to poor separation and loss of yield. | To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture. | |
| Improper Column Chromatography Conditions: Suboptimal choice of stationary phase, mobile phase, or improper column packing can result in poor separation and loss of the target compound. | Use an appropriate stationary phase, such as silica (B1680970) gel or alumina. A gradient elution with a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and an increasing proportion of a more polar solvent (e.g., ethyl acetate, acetone, or methanol) is often effective for separating alkaloids. | |
| Degradation of this compound | Exposure to High Temperatures: Diterpenoid alkaloids can be sensitive to heat and may degrade at high temperatures. | Use milder extraction techniques like UAE or maceration if degradation is suspected. During solvent removal with a rotary evaporator, maintain a water bath temperature below 50°C. |
| Exposure to Light or Air: Prolonged exposure to light and air can lead to oxidative degradation of the compound. | Conduct extraction and purification steps in a well-ventilated fume hood, and protect extracts and purified compounds from direct light by using amber-colored glassware or by wrapping containers in aluminum foil. | |
| Inappropriate pH: Extreme pH conditions (highly acidic or highly basic) can cause hydrolysis or rearrangement of the alkaloid structure. | Maintain a moderately acidic or basic pH during extraction and purification steps. Avoid prolonged exposure to strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of this compound from Aconitum species?
A1: The yield of this compound can vary significantly based on the plant species, geographical origin, harvesting time, and the extraction method employed. While specific yield data for this compound is not widely published, yields of related diterpenoid alkaloids from Aconitum species can range from less than 0.1% to over 1% of the dry weight of the plant material. For instance, the yield of Guanfu base A from Aconitum coreanum was reported to be as high as 3.94 mg/g (0.394%) using Pulsed Electric Field (PEF) extraction.
Q2: Which extraction method is most effective for this compound?
A2: Several methods can be employed for the extraction of diterpenoid alkaloids like this compound. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Pulsed Electric Field (PEF) extraction have shown to be highly efficient, often providing higher yields in shorter times compared to conventional methods like maceration or heat reflux extraction. The choice of method will depend on the available equipment, scalability, and the desired purity of the final extract.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and accurate method for quantifying this compound. A validated analytical method using a suitable reference standard is necessary for accurate quantification.
Q4: What are the key parameters to optimize for improving extraction yield?
A4: The key parameters to optimize include:
-
Solvent Type and Composition: Test different polar solvents and their mixtures, as well as the effect of acidification.
-
Solid-to-Liquid Ratio: Evaluate different ratios to ensure complete extraction.
-
Extraction Time: Determine the optimal duration for the chosen extraction method.
-
Temperature: Optimize the temperature to enhance solubility and diffusion without causing degradation.
-
Particle Size: Ensure the plant material is finely powdered for maximum surface area exposure.
Q5: Are there any specific safety precautions I should take when working with Aconitum extracts?
A5: Yes, Aconitum species are highly toxic due to the presence of potent alkaloids. Always handle the plant material, extracts, and purified compounds with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Be aware of the potential for absorption through the skin and inhalation of powdered plant material.
Quantitative Data Presentation
The following table summarizes the yield of Guanfu base A, a diterpenoid alkaloid structurally related to this compound, from Aconitum coreanum using various extraction methods. This data can serve as a reference for optimizing this compound extraction.
| Extraction Method | Optimized Conditions | Yield of Guanfu base A (mg/g) | Reference |
| Pulsed Electric Field (PEF) | 20 kV/cm, 8 pulses, 1:12 solid-to-solvent ratio, 90% ethanol | 3.94 | |
| Ultrasound-Assisted Extraction (UAE) | Not specified | Not specified, but noted as a high-yield method | |
| Heat Reflux Extraction | Not specified | Lower than PEF and UAE | |
| Cold Maceration Extraction | Not specified | Lower than PEF and UAE | |
| Percolation Extraction | Not specified | Lower than PEF and UAE |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general methodology for the extraction of this compound using UAE. Optimization of specific parameters may be required for different batches of plant material.
1. Sample Preparation:
- Dry the roots or relevant plant parts of the Aconitum species at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
- Grind the dried plant material into a fine powder (40-60 mesh).
2. Extraction:
- Accurately weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
- Add 150 mL of 80% ethanol (v/v). For potentially higher yields, an acidified ethanol solution (e.g., 80% ethanol containing 0.1% HCl) can be used.
- Place the flask in an ultrasonic bath.
- Set the ultrasonic frequency to 40 kHz and the power to 100 W.
- Maintain the extraction temperature at 45°C.
- Sonicate for 30 minutes.
3. Isolation:
- After sonication, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
- Combine all the filtrates.
4. Solvent Removal:
- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
5. Quantification (using HPLC):
- Prepare a standard stock solution of this compound of known concentration.
- Prepare a series of calibration standards by diluting the stock solution.
- Dissolve a known weight of the crude extract in the mobile phase to a specific volume.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
- Inject the standards and the sample solution into the HPLC system.
- Develop a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Acid-Base Partitioning for Purification
This protocol describes a liquid-liquid extraction method to purify and enrich the alkaloid fraction from the crude extract.
1. Acidification:
- Dissolve the crude extract obtained from Protocol 1 in a 2% aqueous hydrochloric acid solution (e.g., 100 mL).
- Stir until the extract is fully dissolved.
2. Defatting:
- Transfer the acidic solution to a separatory funnel.
- Extract the solution three times with an equal volume of a non-polar solvent like n-hexane or diethyl ether to remove non-basic, lipophilic impurities.
- Discard the organic layers.
3. Basification:
- Adjust the pH of the aqueous layer to 9-10 by slowly adding a concentrated ammonia solution while stirring. The alkaloids will precipitate or become soluble in organic solvents at this pH.
4. Extraction of Alkaloids:
- Extract the basified aqueous solution three times with an equal volume of a suitable organic solvent such as dichloromethane (B109758) or a mixture of chloroform (B151607) and isopropanol (B130326) (3:1 v/v).
- Combine the organic layers.
5. Final Steps:
- Dry the combined organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Evaporate the solvent under reduced pressure to obtain the purified this compound-rich extract.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
Caption: Putative biosynthetic pathway of diterpenoid alkaloids in Aconitum.
References
Acoforestinine stability and degradation issues
Technical Support Center: Acoforestinine
Disclaimer: Information on a specific compound named "this compound" is not publicly available. This guide provides a generalized framework for assessing the stability and degradation of a hypothetical novel diterpenoid alkaloid, hereafter referred to as this compound. Researchers should adapt these protocols based on the specific properties of their compound of interest.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may encounter during the handling, formulation, and analysis of this compound.
Q1: I observed a rapid loss of this compound potency in my aqueous solution at neutral pH. What is the likely cause?
A1: Diterpenoid alkaloids containing ester functional groups are often susceptible to hydrolysis. Even at neutral pH, degradation can occur over time. We recommend preparing fresh solutions daily. If the solution must be stored, keep it at 2-8°C and protect it from light. For longer-term storage, consider using a buffered solution at a slightly acidic pH (e.g., pH 4-5) if preliminary studies show improved stability, or prepare stock solutions in an anhydrous organic solvent like DMSO or ethanol.
Q2: My chromatogram (HPLC/UPLC) shows new impurity peaks after my sample was left on the benchtop. How can I identify the issue?
A2: The appearance of new peaks suggests degradation. The two most common culprits for a sample exposed to ambient conditions are photodegradation and oxidation.
-
Photodegradation: Protect your sample from light by using amber vials or covering your containers with aluminum foil. Compare a light-exposed sample to a sample kept in the dark to confirm photosensitivity.
-
Oxidation: If the molecule has sites susceptible to oxidation, exposure to air can cause degradation. Purging solutions with an inert gas (nitrogen or argon) can mitigate this. A systematic forced degradation study is essential to pinpoint the exact cause.[1][2][3]
Q3: What are the ideal storage conditions for solid this compound?
A3: For solid (lyophilized powder) this compound, we recommend storage at -20°C or below in a tightly sealed container, protected from light and moisture. The presence of moisture can accelerate the degradation of hygroscopic compounds, even in solid form.
Q4: I am seeing poor mass balance in my stability study. The loss of this compound does not correspond to the appearance of new peaks. What could be happening?
A4: Poor mass balance can occur for several reasons:
-
Non-UV Active Degradants: Your degradation products may lack a chromophore, making them invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help identify such compounds.
-
Precipitation: The degradant may be insoluble in your mobile phase or sample diluent and has precipitated out of the solution.
-
Formation of Volatiles: The degradation process might be generating volatile products that are lost from the sample.
-
Adsorption: The active compound or its degradants may be adsorbing to the container surface. Using silanized glass vials can sometimes prevent this.
Quantitative Data Summary
Forced degradation studies are critical for understanding a molecule's intrinsic stability.[1][4] The following table summarizes hypothetical data from a forced degradation study on this compound, aiming for 5-20% degradation to ensure that the primary degradation pathways are observed.
| Stress Condition | Reagent/Condition Details | Duration | Temperature | % this compound Degraded | Major Degradants Formed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 18.5% | DP1, DP2 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 25°C | 25.2% | DP1, DP3 |
| Oxidation | 3% H₂O₂ | 8 hours | 25°C | 15.8% | DP4, DP5 |
| Thermal | Solid State | 7 days | 80°C | 8.1% | DP1 |
| Photostability | Solution (ICH Q1B Option II) | 24 hours | 25°C | 12.3% | DP6 |
DP = Degradation Product
Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To identify the primary degradation pathways and generate degradation products for analytical method development.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or another suitable solvent.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
-
Dilute with mobile phase to the target concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Maintain the mixture at room temperature (25°C).
-
Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
Dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Maintain the mixture at room temperature (25°C), protected from light.
-
Withdraw aliquots at 2, 4, and 8 hours.
-
Dilute with mobile phase to the target concentration.
-
-
Thermal Degradation (Solution):
-
Dilute the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Heat the solution at 70°C, protected from light.
-
Analyze samples at 1, 3, and 5 days.
-
-
Photostability Testing:
-
Expose a solution of this compound (e.g., 0.1 mg/mL) to a light source that complies with ICH Q1B guidelines (cool white fluorescent and near UV lamps).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both samples after exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an analytical method capable of separating this compound from all potential degradation products generated during forced degradation studies.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 254 nm or a photodiode array detector scanning from 200-400 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method must be validated for specificity by analyzing a mixture of all stressed samples to ensure all degradation peaks are resolved from the parent peak and from each other.
Visualizations
Workflow and Decision Making
Caption: Troubleshooting logic for identifying the source of unknown peaks.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for a hypothetical this compound.
References
Technical Support Center: Acoforestinine In Vitro Solubility
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals facing solubility issues with Acoforestinine and other poorly soluble alkaloids in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers for my cell-based assay. What should I do first?
A1: The initial and most crucial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common first choice due to its high solubilizing power for many nonpolar compounds and its general compatibility with cell culture systems at low final concentrations.[1][2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[3] Several strategies can prevent this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically well below 1% (ideally ≤0.5%), as higher concentrations can be cytotoxic and increase the likelihood of precipitation.[1][3]
-
Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions of the stock solution in your cell culture medium.
-
Modify the Dilution Process: Add the DMSO stock solution to the pre-warmed (e.g., 37°C) aqueous medium dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Q3: What are some alternative solvents to DMSO if it's not effective or compatible with my assay?
A3: If DMSO is not suitable, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent depends on the specific compound and the tolerance of the experimental system. It is critical to always run a vehicle control (the solvent without the compound) to account for any effects of the solvent itself on the experiment.
Q4: How should I store my this compound stock solution to prevent it from coming out of solution?
A4: Proper storage is essential for maintaining the integrity of your stock solution. In general, stock solutions should be stored at -20°C or -80°C. It is highly recommended to dispense the solution into smaller, single-use aliquots to avoid the damaging effects of repeated freeze-thaw cycles. For light-sensitive compounds, use amber-colored vials or wrap them in foil. If you observe crystals or a film after storage, gently warm the solution to 37°C and vortex thoroughly to redissolve the compound before use.
Q5: Could solubility problems be the cause of inconsistent results in my experiments?
A5: Absolutely. Poor solubility can lead to significant variability in experimental data. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Aggregation of the compound can also lead to non-specific interactions or other artifacts. Standardizing your protocol for preparing and diluting the compound is crucial for reproducibility.
Q6: What is the difference between kinetic and equilibrium solubility, and why does it matter for my in vitro assay?
A6:
-
Kinetic solubility is the maximum concentration a compound reaches when a concentrated organic stock is rapidly diluted into an aqueous buffer. This often represents a temporary, supersaturated state.
-
Equilibrium (or thermodynamic) solubility is the concentration of a compound in a saturated solution after it has reached equilibrium over a longer period (e.g., 24 hours), which is a more stable state.
For most in vitro assays, you are working with kinetic solubility. Understanding this helps explain why a compound might appear soluble initially but precipitates over the course of a longer incubation period.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Powder does not dissolve in the initial organic solvent. | The intended stock concentration is too high. The solvent is inappropriate for this specific compound. | - Increase the volume of the solvent to lower the concentration.- Try alternative solvents like ethanol, methanol, or DMF.- Apply gentle warming (e.g., 37°C water bath) and/or sonication to aid dissolution. |
| Stock solution is cloudy or contains visible particles. | The compound has not fully dissolved or has precipitated during storage. | - Attempt to redissolve by warming and vortexing/sonicating.- If redissolving fails, prepare a fresh stock solution.- If insoluble impurities are suspected, the solution can be filtered (0.22 µm), but be aware this may lower the concentration of your compound. |
| Compound precipitates immediately upon dilution into aqueous medium. | The final concentration exceeds the kinetic solubility. The final organic solvent concentration is too high. Localized high concentration during mixing. | - Reduce the final working concentration of the compound.- Lower the final percentage of the organic co-solvent (e.g., from 1% to 0.1% DMSO).- Pre-warm the aqueous medium and add the stock solution slowly while vortexing vigorously. |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is in a supersaturated state and is not thermodynamically stable in the aqueous environment. | - Consider using solubility-enhancing excipients such as surfactants (e.g., Tween® 80, Polysorbate 20) or cyclodextrins to form more stable micelles or inclusion complexes. |
| High background signal or artifacts in the assay. | The compound may be forming aggregates, leading to non-specific interactions or light scattering. | - Visually inspect the solution for any turbidity. Dynamic Light Scattering (DLS) can be used to formally detect aggregates.- Reformulate with anti-aggregation agents like non-ionic surfactants. |
| Inconsistent results between experiments. | Variability in stock solution preparation or the dilution protocol. Degradation of the compound. | - Standardize the protocol for preparing and handling the compound. Ensure the stock is fully dissolved and homogenous before each use.- Prepare fresh dilutions for each experiment from a properly stored, single-use stock aliquot. |
Data Presentation
Table 1: Properties of Common Organic Solvents for In Vitro Assays
| Solvent | Type | Typical Stock Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic molecules. | Can be toxic to cells at >0.5%; may cause compound to precipitate upon aqueous dilution. |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible; can be used in combination with other solvents. | Lower solubilizing power than DMSO for highly nonpolar compounds. |
| Methanol | Polar Protic | 1-50 mM | Good solvent for many polar compounds. | Can be more toxic to cells than ethanol. |
| DMF | Polar Aprotic | 10-50 mM | High solubilizing power. | Higher toxicity profile; should be used with caution and at very low final concentrations. |
Table 2: Summary of Solubility Enhancement Strategies
| Strategy | Principle of Action | Best For |
| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility of a hydrophobic compound in an aqueous solution. | Initial attempts to dissolve a compound for stock solution preparation. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility by forming a salt. Basic compounds are more soluble at lower pH, and acidic compounds at higher pH. | Compounds with acidic or basic functional groups. |
| Surfactants | Agents like Tween® or SLS form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media. | Preventing precipitation in the final assay medium, especially during longer incubations. |
| Cyclodextrins | These cyclic oligosaccharides form inclusion complexes with hydrophobic drugs, shielding them from the aqueous environment. | Improving stability and solubility in aqueous solutions for compounds that fit within the cyclodextrin (B1172386) cavity. |
| Particle Size Reduction | Techniques like micronization increase the surface area of the compound, which can enhance the dissolution rate. | More applicable to formulation development than routine in vitro assay preparation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (C₃₅H₅₁NO₁₀, MW: 645.78 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Example for 1 mg: Volume = 0.001 g / (645.78 g/mol * 0.01 mol/L) = 0.0001549 L = 154.9 µL.
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, use a brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) followed by further vortexing.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Dispense the stock solution into small, single-use aliquots in appropriate vials. Store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to the experimental temperature (e.g., 37°C).
-
Prepare for Mixing: Place the tube containing the pre-warmed medium on a vortex mixer set to a medium speed.
-
Add Stock Solution: While the medium is vortexing, add the required volume of the this compound DMSO stock solution dropwise into the center of the vortex. This ensures rapid dispersion.
-
Final Mix: Continue vortexing for another 10-15 seconds to ensure the solution is homogenous.
-
Visual Inspection: Visually inspect the final working solution to ensure it is clear and free of precipitate before adding it to your experimental setup.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothetical PI3K/Akt signaling pathway modulated by this compound.
References
Technical Support Center: Acoforestinine HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of acoforestinine (B1149226) and other related diterpenoid alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1] This distortion can compromise the accuracy and reproducibility of quantification.[2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a Tf of 1.0. A Tf value greater than 1.2 is generally considered to indicate significant peak tailing.[3]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: For basic compounds such as the diterpenoid alkaloid this compound, the most common cause of peak tailing in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[4] Specifically, the positively charged (protonated) amine groups on the alkaloid can interact with negatively charged (ionized) residual silanol (B1196071) groups on the silica-based column packing material.[4][5] Other potential causes include column overload, column degradation, and issues with the mobile phase or system hardware.[3][6]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[7] At low pH (e.g., below 3), the residual silanol groups on the silica (B1680970) stationary phase are fully protonated (neutral), which minimizes their ability to interact with the protonated basic analyte, thereby reducing peak tailing.[8][9] Conversely, at a higher pH (e.g., above 8), the basic analyte itself can be deprotonated (neutral), which also reduces unwanted ionic interactions. However, it is crucial to ensure the column is stable at the chosen pH.[7]
Q4: Can my choice of HPLC column contribute to peak tailing?
A4: Absolutely. The choice of column is critical. Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which can lead to significant peak tailing for basic compounds.[5] Modern, high-purity, "Type B" silica columns that are end-capped are designed to minimize these active sites.[4][5] For challenging basic compounds, columns with alternative stationary phases, such as polar-embedded or charged surface hybrid (CSH) phases, can provide even better peak symmetry.[3][9]
Q5: What is column overload and how can I tell if it's causing my peak tailing?
A5: Column overload occurs when too much sample is injected onto the column, either in terms of mass or volume. This can saturate the stationary phase, leading to peak distortion.[3] While severe overload often causes peak fronting (a "shark-fin" shape), it can also contribute to tailing.[1] To check for mass overload, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column. To check for volume overload, inject a smaller volume of the same concentration.[8]
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment & Diagnosis
The first step is to systematically identify the potential cause of the peak tailing. The following diagram illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for HPLC peak tailing.
If only the this compound peak (or other basic analytes) is tailing, it is likely a chemical interaction issue. Proceed to Step 2.
Step 2: Optimizing Mobile Phase Composition
The mobile phase composition is the most versatile tool for improving peak shape. The following diagram illustrates the decision process for mobile phase optimization.
Caption: Decision tree for mobile phase optimization.
Experimental Protocols
The following protocols are based on established methods for the analysis of diterpenoid alkaloids from the Aconitum genus, which are structurally similar to this compound.[3][10][11]
Protocol 1: Low pH Reversed-Phase HPLC
This method is designed to suppress the ionization of residual silanol groups on the column.
-
Column: Use a modern, end-capped C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Prepare a 25 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid.[11] Alternatively, use water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient might start at 10-20% B and increase to 60-80% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detection, typically between 230-240 nm.[2]
-
Sample Diluent: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.
Protocol 2: High pH Reversed-Phase HPLC
This method is designed to analyze basic compounds in their neutral form. Crucially, this requires a column specifically designed for high pH stability.
-
Column: Use a pH-stable column, such as a hybrid-silica C18 or a specialized high-pH C18 column (e.g., Waters Xterra, Agilent Zorbax Extend).
-
Mobile Phase A: Prepare a 10 mM ammonium bicarbonate or ammonium carbonate buffer and adjust the pH to 10.0 with ammonia (B1221849) solution.[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient can be developed, for example, from 20% B to 70% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-35°C.
-
Detection: UV at 240 nm.[10]
-
Sample Diluent: The initial mobile phase is recommended.
Quantitative Data Summary
The tables below summarize key parameters from published methods for diterpenoid alkaloids, which can serve as starting points for method development for this compound.
Table 1: Recommended Mobile Phase Conditions
| Parameter | Low pH Approach | High pH Approach | Reference(s) |
| Aqueous Phase | 0.1% Formic Acid or 25 mM Phosphate Buffer | 10-30 mM Ammonium Bicarbonate/Carbonate | [10][11] |
| pH Range | 2.5 - 3.5 | 9.5 - 10.5 | [7][10][11] |
| Organic Phase | Acetonitrile or Methanol | Acetonitrile | [5][10] |
| Additive (Optional) | 0.05 - 0.2% Triethylamine (TEA) | Not typically required | [7][12] |
Table 2: Recommended Column Specifications
| Parameter | Specification | Rationale | Reference(s) |
| Stationary Phase | C18, C8, Phenyl-Hexyl | General purpose reversed-phase | [1][13] |
| Silica Type | High-purity, Type B, End-capped | Minimizes active silanol sites | [5] |
| Specialty Phases | Polar-embedded, Hybrid Silica | Enhanced shielding of silanols, pH stability | [3][9] |
| Particle Size | 1.8 - 5 µm | Balances efficiency and backpressure | [10] |
| Dimensions | 150-250 mm length, 2.1-4.6 mm ID | Standard analytical column dimensions | [10][11] |
By following this structured troubleshooting guide, utilizing the provided experimental protocols, and referring to the summary tables, researchers can effectively diagnose and resolve issues with this compound peak tailing, leading to more accurate and reliable HPLC results.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 역상 HPLC 컬럼 | Thermo Fisher Scientific - KR [thermofisher.com]
Acoforestinine Mass Spectrometry Fragmentation: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the mass spectrometry (MS) analysis of Acoforestinine. This compound is a complex diterpenoid alkaloid with the molecular formula C₃₅H₅₁NO₁₀ and a molecular weight of 645.78 g/mol . Understanding its fragmentation behavior is critical for accurate identification and quantification in complex matrices.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected protonated molecule [M+H]⁺ for this compound at m/z 646.8. What could be the issue?
A1: Several factors could contribute to a weak or absent protonated molecular ion:
-
In-source Fragmentation: this compound is susceptible to fragmentation in the ion source, especially at higher cone or fragmentor voltages. This can lead to the premature breakdown of the molecule before it reaches the mass analyzer.
-
Poor Ionization Efficiency: The ionization efficiency of this compound can be sensitive to the mobile phase composition and pH.
-
Sample Degradation: Ensure the stability of your sample. Improper storage or handling can lead to degradation.
-
Instrument Calibration: Verify that your mass spectrometer is properly calibrated across the relevant m/z range.
Q2: My MS/MS spectrum of this compound is complex, and I'm unsure how to interpret the major fragment ions. What are the expected fragmentation patterns?
A2: this compound, being a diester-diterpenoid alkaloid, follows a characteristic fragmentation pathway. The initial and most dominant fragmentation event is the neutral loss of an acetic acid molecule (CH₃COOH) from the C8 position. Subsequent fragmentations involve the loss of other small molecules. A proposed fragmentation pathway is detailed in the "Proposed Fragmentation Pathway of this compound" section below.
Q3: I am observing unexpected adducts in my mass spectrum, such as [M+Na]⁺ or [M+K]⁺. How can I minimize these?
A3: Adduct formation is common in electrospray ionization (ESI). To minimize sodium and potassium adducts:
-
Use high-purity solvents and reagents.
-
Avoid using glassware that has been washed with detergents containing sodium salts.
-
Incorporate a small amount of a volatile acid, such as formic acid (0.1%), into your mobile phase to promote protonation.
Q4: I'm experiencing low signal intensity or poor sensitivity for this compound. What steps can I take to improve it?
A4: Low sensitivity can be addressed by optimizing several parameters:
-
Sample Concentration: Ensure your sample is at an appropriate concentration.
-
Ionization Source Parameters: Optimize the ESI source parameters, including spray voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
-
Mobile Phase Modification: The addition of a small amount of an acid (e.g., 0.1% formic acid) can enhance protonation and improve signal intensity in positive ion mode.
Troubleshooting Common Issues
This table summarizes common problems, potential causes, and recommended solutions for this compound mass spectrometry analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low [M+H]⁺ Peak | In-source fragmentation, poor ionization, sample degradation. | Decrease cone/fragmentor voltage. Optimize mobile phase pH with formic acid. Check sample integrity. |
| Unexpected Peaks/Adducts | Contaminants in the mobile phase or from glassware. | Use high-purity solvents. Avoid glassware washed with detergents. Add a small amount of acid to the mobile phase. |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Optimize the HPLC gradient, flow rate, and column temperature. |
| Inconsistent Fragmentation | Fluctuating collision energy, unstable ion source conditions. | Ensure collision energy is stable and optimized. Check for stability of ESI source parameters. |
| High Background Noise | Contaminated solvent or system. | Use fresh, high-purity solvents. Flush the LC-MS system thoroughly. |
Proposed Fragmentation Pathway of this compound
Based on the general fragmentation patterns of aconitine-type alkaloids, a proposed ESI-MS/MS fragmentation pathway for this compound is outlined below. The fragmentation is characterized by a series of neutral losses from the protonated molecule.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Summary of Expected Fragment Ions
The following table summarizes the expected m/z values for the major fragment ions of this compound in positive ion mode ESI-MS/MS.
| Ion | Formula | Calculated m/z | Neutral Loss |
| [M+H]⁺ | C₃₅H₅₂NO₁₀⁺ | 646.3583 | - |
| [M+H - CH₃COOH]⁺ | C₃₃H₅₀NO₈⁺ | 586.3371 | Acetic Acid (60.0211 Da) |
| [M+H - CH₃COOH - CH₃OH]⁺ | C₃₂H₄₆NO₇⁺ | 554.3110 | Methanol (B129727) (32.0262 Da) |
| [M+H - CH₃COOH - CH₃OH - CO]⁺ | C₃₁H₄₆NO₆⁺ | 526.3161 | Carbon Monoxide (27.9949 Da) |
| [M+H - CH₃COOH - CH₃OH - CO - H₂O]⁺ | C₃₁H₄₄NO₅⁺ | 508.3056 | Water (18.0106 Da) |
Experimental Protocol: Generic LC-MS/MS Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions (e.g., 1 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimize for minimal in-source fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS Scan Range: m/z 100-1000.
-
MS/MS: Select the precursor ion at m/z 646.4 and acquire product ion spectra using a collision energy of 20-40 eV (optimization is recommended).
-
Experimental Workflow
The following diagram illustrates a typical workflow for troubleshooting this compound mass spectrometry experiments.
Caption: A logical workflow for troubleshooting common MS issues.
Technical Support Center: Mitigating Acoforestinine-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of reducing the cytotoxicity of Acoforestinine in normal cells while maintaining its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines (e.g., HUVECs, fibroblasts) at concentrations where this compound shows anti-cancer activity. What are the initial steps to address this?
A1: High cytotoxicity in normal cells is a common challenge in drug development. A crucial first step is to determine the therapeutic index (TI) of this compound. The TI is the ratio between the toxic dose and the therapeutic dose of a drug. A higher TI indicates a safer drug. You can start by performing a dose-response study on both your cancer cell line and a panel of normal cell lines to determine the IC50 (half-maximal inhibitory concentration) for each.
A second immediate step is to review the existing literature for natural compounds or synthetic derivatives with similar structures to this compound. Research into compounds like Verbascoside (B1683046) has shown that some natural products can inhibit cancer cell proliferation while remaining safe for normal cells[1]. Understanding the structure-activity relationship of analogous compounds can provide insights into potential modifications to decrease toxicity[2][3].
Q2: What are the primary strategies to reduce the off-target cytotoxicity of this compound?
A2: There are three main strategies to consider:
-
Advanced Drug Delivery Systems (DDS): Encapsulating this compound in a carrier can control its release and target it specifically to tumor tissues, thereby reducing exposure to healthy cells.[4][5]
-
Combination Therapy: Using this compound in combination with other therapeutic agents can allow for lower, less toxic doses of this compound while achieving a synergistic anti-cancer effect.
-
Structural Modification: Altering the chemical structure of this compound can reduce its toxicity to normal cells without compromising its anti-cancer activity.
Q3: How can we design a drug delivery system for this compound?
A3: Designing an effective DDS for this compound involves selecting an appropriate carrier and potentially a targeting ligand. Common carriers include liposomes, polymeric nanoparticles, and hydrogels. The choice of carrier will depend on the physicochemical properties of this compound, such as its solubility and stability. For targeted delivery, ligands that bind to receptors overexpressed on cancer cells can be conjugated to the surface of the carrier.
Q4: What should we consider when developing a combination therapy involving this compound?
A4: When developing a combination therapy, the goal is to achieve synergy, where the combined effect of the drugs is greater than the sum of their individual effects. It's important to select a second agent with a different mechanism of action to target multiple pathways involved in cancer progression. For example, if this compound targets topoisomerase, a combination with a drug that inhibits signaling pathways like PI3K/Akt or MAPK could be effective. Furthermore, some agents can selectively protect normal cells from the toxicity of chemotherapeutics. For instance, staurosporine (B1682477) has been shown to induce a reversible G1 arrest in normal cells, making them less susceptible to cell cycle-dependent cytotoxic agents.
Q5: What kind of structural modifications could be made to this compound to decrease its cytotoxicity?
A5: Structural modifications should aim to alter the drug's interaction with targets in normal cells while preserving its affinity for cancer cell targets. This could involve modifying functional groups that are known to contribute to toxicity. For example, in doxorubicin (B1662922), modifications to the sugar moiety have been shown to reduce cardiotoxicity. Computational modeling can be a valuable tool to predict how structural changes will affect the binding of this compound to its targets and its overall toxicity profile.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell line instability | Regularly perform cell line authentication and mycoplasma testing. Ensure consistent cell passage numbers are used for experiments. |
| Inconsistent this compound preparation | Prepare fresh stock solutions of this compound for each experiment. Verify the final concentration and ensure complete solubilization. |
| Variations in experimental conditions | Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. |
Issue 2: Drug delivery system shows poor encapsulation efficiency or premature drug release.
| Possible Cause | Troubleshooting Step |
| Suboptimal formulation parameters | Optimize the drug-to-lipid ratio, cholesterol content, and PEGylation for liposomal formulations. For nanoparticles, adjust the polymer composition and preparation method. |
| Instability of the carrier | Evaluate the stability of the DDS under physiological conditions (pH, temperature, enzymatic degradation). |
| Drug-carrier incompatibility | Assess the physicochemical interactions between this compound and the carrier material. Consider alternative carrier systems. |
Issue 3: Combination therapy does not show synergistic effects.
| Possible Cause | Troubleshooting Step |
| Antagonistic drug interaction | Perform a combination index (CI) analysis to quantitatively assess the interaction between this compound and the other agent. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
| Inappropriate dosing schedule | Optimize the sequence and timing of drug administration. Some drugs may be more effective when administered before, during, or after this compound. |
| Cellular resistance mechanisms | Investigate potential mechanisms of resistance to the combination therapy, such as upregulation of drug efflux pumps or activation of alternative signaling pathways. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound and its Encapsulated Formulation (Aco-NP) in Cancer and Normal Cell Lines.
| Cell Line | Cell Type | This compound IC50 (µM) | Aco-NP IC50 (µM) | Selectivity Index (SI)a |
| MCF-7 | Breast Cancer | 5 | 7 | This compound: 4 Aco-NP: 8.6 |
| A549 | Lung Cancer | 8 | 10 | This compound: 2.5 Aco-NP: 6 |
| HUVEC | Normal Endothelial | 20 | 60 | - |
| 3T3 | Normal Fibroblast | 25 | 75 | - |
aSelectivity Index (SI) = IC50 in normal cell line (HUVEC) / IC50 in cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Aco-Lipo)
This protocol describes the preparation of liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Hydrogenated soybean phosphatidylcholine (HSPC)
-
Cholesterol
-
DSPE-PEG2000
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, HSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask. The molar ratio of HSPC:cholesterol:DSPE-PEG2000 can be optimized, for example, 55:40:5.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
Extrude the resulting liposome (B1194612) suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, encapsulation efficiency, and drug release profile.
Protocol 2: Synergy Analysis of this compound and a PI3K Inhibitor using the Chou-Talalay Method
This protocol outlines the determination of the combination index (CI) to assess drug synergy.
Materials:
-
Cancer cell line of interest
-
This compound
-
PI3K inhibitor (e.g., Wortmannin)
-
Cell culture medium and supplements
-
MTT or similar cell viability assay reagent
Procedure:
-
Determine the IC50 values of this compound and the PI3K inhibitor individually on the target cancer cell line.
-
Prepare serial dilutions of each drug and a combination of both drugs at a constant ratio (e.g., based on their IC50 ratio).
-
Seed cells in 96-well plates and treat with single drugs and the drug combination for a specified time (e.g., 48-72 hours).
-
Assess cell viability using an MTT assay.
-
Calculate the fraction of affected cells (Fa) for each treatment.
-
Use software like CompuSyn to calculate the CI values based on the dose-effect data. A CI value less than 1 indicates synergy.
Visualizations
Caption: Workflow for mitigating this compound cytotoxicity.
Caption: this compound's proposed mechanism and combination strategy.
References
- 1. The cytotoxicity and apoptotic effects of verbascoside on breast cancer 4T1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural modifications in the sugar moiety as a key to improving the anticancer effectiveness of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced drug delivery systems for antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Acoforestinine interference with common assay reagents
Welcome to the Acoforestinine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential interference of this compound with common biochemical assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a novel small molecule currently under investigation for its potential biological activities. As a new compound, its full biochemical and biophysical properties are still being characterized. As with any small molecule, it is crucial to consider its potential to interfere with common assay formats.
Q2: What are the common mechanisms by which a small molecule like this compound might interfere with my assay?
Small molecules can lead to misleading assay results through several mechanisms. It is important to be aware of these potential artifacts to ensure the validity of your experimental data.[1][2] The most common interference mechanisms include:
-
Light-Based Interference:
-
Autofluorescence: The compound itself may fluoresce at similar excitation and emission wavelengths used in a fluorescence-based assay, leading to a false-positive signal.[1][3]
-
Fluorescence Quenching: The compound might absorb the light emitted by the assay's fluorophore, resulting in a false-negative signal. This is also known as the "inner filter effect".[1]
-
Colored Compounds: In colorimetric or absorbance-based assays, the intrinsic color of the compound can interfere with optical density measurements.
-
-
Chemical Reactivity: this compound may react chemically with assay components, such as the target protein (e.g., modifying cysteine residues), substrates, or detection reagents.
-
Colloidal Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.
-
Chelation: The compound could chelate essential metal ions required for enzyme function or as cofactors in the assay.
Q3: I am observing unexpected results in my assay when this compound is present. How can I determine if it is causing interference?
The first step is to run a series of control experiments. An "analyte-free" or "compound-only" control is essential. This involves running the assay with all components, including this compound at the desired concentrations, but without the analyte or enzyme of interest. A significant signal in this control compared to the blank (buffer only) suggests direct interference.
Troubleshooting Guides
Issue 1: Unexpected Signal in a Fluorescence-Based Assay
Symptoms:
-
A dose-dependent increase in signal in the presence of this compound, even without the target molecule.
-
High background fluorescence.
Troubleshooting Protocol:
-
Autofluorescence Check:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Include control wells with only the assay buffer (blank).
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
-
Data Analysis:
-
If you observe a concentration-dependent increase in fluorescence from this compound alone, this confirms autofluorescence.
-
Experimental Workflow for Autofluorescence Check
Issue 2: Reduced Signal in an Enzyme Inhibition Assay
Symptoms:
-
A steep, non-sigmoidal dose-response curve.
-
High variability between replicate wells.
-
Activity is sensitive to the presence of detergents.
Troubleshooting Protocol:
-
Aggregation Check:
-
Repeat the primary inhibition assay.
-
Include a parallel set of experiments where a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 is added to the assay buffer.
-
-
Data Analysis:
-
Compare the dose-response curves with and without the detergent.
-
If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, this strongly suggests inhibition by colloidal aggregation.
-
Decision Logic for Aggregation
Issue 3: Inconsistent Results in an ELISA
Symptoms:
-
High background signal.
-
Low signal-to-noise ratio.
-
Inconsistent readings between wells.
Troubleshooting Protocol:
-
Compound-Only Control:
-
Run the ELISA with all components, including this compound at the concentrations used in your experiment, but without the analyte of interest.
-
If a signal is still observed, it indicates direct interference.
-
-
Enzyme Activity Control (for enzyme-conjugated antibodies):
-
Prepare a reaction with the purified enzyme (e.g., HRP) and its substrate.
-
Add this compound at various concentrations.
-
Measure the enzyme activity over time and compare it to a control without this compound. This will determine if this compound directly inhibits the reporter enzyme.
-
Quantitative Data Summary
If interference is confirmed, it is important to quantify its effect. The following table provides an example of how to summarize data from an autofluorescence experiment.
| This compound (µM) | Mean Fluorescence (RFU) | Standard Deviation |
| 0 (Blank) | 50 | 5 |
| 1 | 150 | 15 |
| 5 | 750 | 60 |
| 10 | 1600 | 120 |
| 50 | 8500 | 550 |
Detailed Experimental Protocols
Protocol 1: Time-Dependent Inhibition Assay to Detect Chemical Reactivity
This protocol helps determine if this compound is a time-dependent inhibitor, which can be indicative of covalent modification of the enzyme.
Objective: To assess if the inhibitory effect of this compound increases with pre-incubation time.
Materials:
-
Target enzyme
-
This compound stock solution
-
Assay buffer
-
Substrate for the enzyme
-
96-well microplate
-
Plate reader
Methodology:
-
Set A (Pre-incubation with Enzyme):
-
Prepare a series of dilutions of this compound in assay buffer.
-
Add the enzyme to each dilution and incubate for various time points (e.g., 0, 15, 30, 60 minutes).
-
After each pre-incubation time, initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate.
-
-
Set B (Pre-incubation without Enzyme):
-
Prepare the same serial dilutions of this compound.
-
Add the substrate to each dilution.
-
Initiate the reaction by adding the enzyme (no pre-incubation of enzyme and compound).
-
Immediately measure the reaction rate.
-
-
Data Analysis:
-
Plot the enzyme activity against the this compound concentration for each pre-incubation time point for both Set A and Set B.
-
If the inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests time-dependent inhibition, possibly due to chemical reactivity.
-
Signaling Pathway Analogy for Interference
References
Technical Support Center: Method Validation for Acoforestinine Quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the method validation for the quantification of Acoforestinine.
Frequently Asked Questions (FAQs)
Q1: Which analytical methods are most suitable for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors is a commonly used and reliable method for the quantification of Aconitum alkaloids like this compound.[1][2][3] Ultra-Performance Liquid Chromatography (UPLC) coupled with MS also offers a rapid, specific, and sensitive option.[1] These techniques provide the necessary selectivity and sensitivity for complex matrices.
Q2: What are the essential parameters for method validation according to ICH guidelines?
A2: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include:[4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: How should I prepare a sample containing this compound for analysis?
A3: A typical sample preparation for Aconitum alkaloids from a plant matrix involves the following steps:
-
Pulverization: The raw plant material is pulverized into a fine powder.
-
Extraction: The powdered sample is extracted using a suitable solvent. A common method involves an initial extraction with an aqueous ammonia (B1221849) solution followed by extraction with an organic solvent like diethyl ether in an ultrasonic bath.
-
Cleanup: A cleanup step, such as solid-phase extraction (SPE), may be necessary to remove matrix interferences before LC separation.
-
Reconstitution: The dried extract is reconstituted in the mobile phase before injection into the analytical system.
Q4: What are the generally accepted criteria for these validation parameters?
A4: The following table summarizes typical acceptance criteria for method validation.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery within 80-120% of the true value |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10:1 |
| Robustness | RSD of results should remain within acceptable limits after minor changes to the method. |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase.
-
Solution:
-
Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
-
Incorporate an ion-pairing agent into the mobile phase.
-
Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause: Fluctuations in mobile phase composition, column temperature, or flow rate.
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a stable temperature.
-
Check the pump for leaks and ensure it is delivering a consistent flow rate.
-
Issue 3: High Backpressure
-
Possible Cause: Blockage in the system, such as a clogged frit or column.
-
Solution:
-
Reverse-flush the column with a strong solvent.
-
If the pressure remains high, replace the column inlet frit.
-
Filter all samples and mobile phases to prevent particulate matter from entering the system.
-
Issue 4: Baseline Noise or Drift
-
Possible Cause: Contaminated mobile phase, detector lamp issues, or column bleed.
-
Solution:
-
Prepare fresh mobile phase with high-purity solvents.
-
Purge the system to remove any air bubbles.
-
If the issue persists, the detector lamp may need replacement or the column may need to be conditioned or replaced.
-
Experimental Protocols
HPLC-UV Method for this compound Quantification
This protocol provides a general framework for the quantification of this compound. Optimization will be required for specific instrumentation and sample matrices.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., 20 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 4.5 with formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 235 nm for Aconitum alkaloids).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Validation Experiments:
-
Linearity: Prepare standard solutions of this compound at five different concentrations (e.g., 1, 5, 10, 20, 50 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Spike a blank matrix with known concentrations of this compound at three levels (low, medium, and high). Analyze these samples and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate samples of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of diluted solutions.
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Troubleshooting guide for poor peak shape in HPLC.
References
- 1. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Validation & Comparative
Unraveling the Complex Architecture of Aconitine-Type Alkaloids: A 2D NMR Perspective
A comparative guide to the structural confirmation of Acoforestinine, using the well-characterized parent alkaloid, Aconitine (B1665448), as a model. This guide explores the power of 2D Nuclear Magnetic Resonance (NMR) spectroscopy in elucidating complex natural product structures and contrasts it with alternative analytical techniques.
Confirming the Core Structure: The Power of 2D NMR
Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a detailed roadmap of the molecular connectivity.
-
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. By revealing proton-proton correlations, it allows for the tracing of spin systems within the molecule, helping to piece together fragments of the structure.
-
¹H-¹³C HSQC: The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is crucial for assigning the chemical shifts of protonated carbons.
-
¹H-¹³C HMBC: HMBC spectroscopy detects correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly powerful for identifying quaternary carbons and for connecting the individual spin systems established by COSY analysis, ultimately revealing the complete carbon skeleton.
The collective data from these experiments allows for the meticulous assembly of the molecular puzzle, leading to the definitive confirmation of the structure.
Quantitative NMR Data for Aconitine
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Aconitine, which serve as a reference for the structural confirmation of this compound and other related alkaloids.
Table 1: ¹H NMR Chemical Shift Data for Aconitine (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1 | 3.28 | m | |
| 2 | 2.60 | m | |
| 3 | 4.08 | d | 5.2 |
| 5 | 3.80 | d | 6.8 |
| 6 | 4.49 | d | 6.8 |
| 7 | 2.85 | m | |
| 9 | 2.95 | d | 6.4 |
| 10 | 3.15 | d | 6.4 |
| 12 | 2.05, 1.80 | m | |
| 14 | 4.90 | d | 5.2 |
| 15 | 4.45 | t | 4.8 |
| 17 | 2.88 | s | |
| 19 | 2.55, 2.45 | m | |
| N-CH₂ | 2.50, 2.30 | m | |
| N-CH₂CH₃ | 1.05 | t | 7.2 |
| OCH₃-1 | 3.25 | s | |
| OCH₃-6 | 3.30 | s | |
| OCH₃-16 | 3.75 | s | |
| OCH₃-18 | 3.35 | s | |
| OAc-8 (CH₃) | 1.35 | s | |
| OBz-14 (Ar-H) | 8.05, 7.60, 7.45 | m |
Table 2: ¹³C NMR Chemical Shift Data for Aconitine (CDCl₃, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 83.5 | 15 | 79.1 |
| 2 | 43.5 | 16 | 82.8 |
| 3 | 72.1 | 17 | 61.5 |
| 4 | 43.1 | 18 | 77.5 |
| 5 | 49.0 | 19 | 53.0 |
| 6 | 83.0 | N-CH₂ | 48.5 |
| 7 | 45.5 | N-CH₂CH₃ | 13.3 |
| 8 | 91.5 | OCH₃-1 | 56.2 |
| 9 | 46.5 | OCH₃-6 | 57.8 |
| 10 | 41.0 | OCH₃-16 | 61.0 |
| 11 | 50.2 | OCH₃-18 | 59.0 |
| 12 | 35.5 | OAc-8 (C=O) | 172.5 |
| 13 | 75.0 | OAc-8 (CH₃) | 21.5 |
| 14 | 78.5 | OBz-14 (C=O) | 166.5 |
| OBz-14 (Ar-C) | 130.2, 129.8, 128.5, 133.0 |
Experimental Workflow for 2D NMR-Based Structure Elucidation
The logical progression of experiments is crucial for efficiently determining the structure of a complex natural product.
Caption: A flowchart illustrating the systematic workflow for elucidating the structure of complex alkaloids using a suite of 2D NMR experiments.
Alternative and Complementary Structural Elucidation Techniques
While 2D NMR is a cornerstone of modern structure elucidation, other analytical methods provide valuable complementary information or serve as viable alternatives, particularly for verification and quantification.
Table 3: Comparison of Analytical Techniques for Aconitine-Type Alkaloid Analysis
| Technique | Principle | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Measures nuclear spin correlations through chemical bonds and space. | Provides detailed and unambiguous structural connectivity. Non-destructive. | Requires relatively pure sample in moderate amounts. Can be time-consuming. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms. | Provides the absolute and unambiguous 3D structure.[1] | Requires a suitable single crystal, which can be difficult to obtain. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Excellent for purification and quantification.[2] Well-established methods are available. | Does not provide detailed structural information on its own. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Highly sensitive for detection and quantification. Provides molecular weight and fragmentation data useful for identification.[3][4] | Fragmentation patterns can be complex and may not be sufficient for complete de novo structure elucidation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass analysis. | High resolution separation for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like aconitine, which can add complexity. |
Experimental Protocols
General 2D NMR Spectroscopy Protocol: A sample of the purified alkaloid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in a 5 mm NMR tube. 1D ¹H, ¹³C{¹H}, and DEPT spectra are acquired first to determine the number and types of protons and carbons. Standard pulse sequences are then used to acquire 2D COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For stereochemical analysis, a 2D NOESY or ROESY experiment is performed with an appropriate mixing time to observe through-space correlations. Data processing is performed using the spectrometer's software to obtain the final 2D spectra for analysis.
Typical HPLC-MS Protocol for Aconitine Analysis: A reversed-phase C18 column is commonly used. The mobile phase often consists of a gradient of acetonitrile (B52724) and water, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.[3] A flow rate of around 0.2-0.4 mL/min is typical. The eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. For quantification, multiple reaction monitoring (MRM) is often employed for its high sensitivity and selectivity.
Conclusion
The structural confirmation of complex natural products like this compound and its congeners relies heavily on the power of 2D NMR spectroscopy. The combination of COSY, HSQC, and HMBC experiments provides an unparalleled level of detail regarding the molecular architecture. While alternative techniques such as X-ray crystallography offer the gold standard for absolute structure determination, and chromatographic methods like HPLC-MS excel in separation and quantification, 2D NMR remains the most versatile and informative tool for the de novo elucidation of novel compounds in solution. The data and methodologies presented for Aconitine serve as a robust guide for researchers tackling the structural challenges posed by this important class of alkaloids.
References
- 1. Crystal structure of tuguaconitine, a diterpene alkaloid from Aconitum sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel HPLC-MS/MS method for the determination of aconitine and its application to in vitro and rat microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acoforestinine and Paclitaxel: A Comprehensive Guide for Researchers
A thorough investigation into the available scientific literature reveals a significant disparity in the extent of research and data available for Acoforestinine and the well-established anticancer drug, Paclitaxel (B517696). While Paclitaxel has been the subject of extensive study for decades, leading to a deep understanding of its therapeutic properties, this compound remains a largely uncharacterized compound.
This compound: An Uncharted Territory in Cancer Research
This compound is identified as a diterpenoid alkaloid isolated from the plant Aconitum handelianum.[1] However, beyond this initial identification, there is a notable absence of published research detailing its biological activities. Crucial data regarding its potential anticancer properties, mechanism of action, in vitro cytotoxicity against cancer cell lines, and its effects on fundamental cellular processes such as apoptosis and the cell cycle are not available in the public domain. This lack of information precludes any meaningful comparative analysis with Paclitaxel.
Paclitaxel: A Well-Defined Anticancer Agent
In stark contrast, Paclitaxel is a cornerstone of modern chemotherapy, with a vast body of research elucidating its molecular mechanisms and clinical applications.
Mechanism of Action
Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton.[1][2][3] Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit.[2][4] This stabilization disrupts the dynamic process of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division.[2][5] The resulting dysfunctional mitotic spindles lead to the arrest of the cell cycle at the G2/M phase, ultimately triggering cell death.[3][6][7]
Induction of Apoptosis
Paclitaxel is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[6][8][9] The mitotic arrest caused by microtubule stabilization is a primary trigger for the apoptotic cascade.[5][10] Additionally, Paclitaxel has been shown to induce apoptosis through other mechanisms, including the phosphorylation of Bcl-2, an anti-apoptotic protein, and the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.[4][6][8] The induction of apoptosis by Paclitaxel is a key contributor to its anticancer efficacy.[10][11]
Cell Cycle Arrest
As a direct consequence of its microtubule-stabilizing activity, Paclitaxel causes a significant arrest of the cell cycle in the G2/M phase.[7][12] This blockage of mitotic progression prevents cancer cells from dividing and proliferating.[3][5] The ability of Paclitaxel to halt the cell cycle at a critical checkpoint is a fundamental aspect of its therapeutic effect.
Signaling Pathways
The cellular response to Paclitaxel involves the modulation of several key signaling pathways. The disruption of microtubule dynamics activates the spindle assembly checkpoint, a crucial cell cycle control mechanism that prevents chromosomal missegregation.[5][6] This, in turn, can lead to the activation of apoptotic pathways. The JNK/SAPK signaling pathway is also implicated in Paclitaxel-induced apoptosis.[6][8] Furthermore, the phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways have been identified as being involved in the cellular response to Paclitaxel.[11]
Experimental Data and Protocols
The extensive research on Paclitaxel has generated a wealth of quantitative data from various experimental assays. These data are crucial for understanding its potency and efficacy.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's cytotoxicity. While specific IC50 values for Paclitaxel vary depending on the cancer cell line and experimental conditions, they are widely documented in the scientific literature. For example, in A549 non-small cell lung cancer cells, Paclitaxel has been shown to inhibit proliferation by approximately 28% at a concentration of 50 nM after 24 hours of treatment.[13]
Table 1: Representative IC50 Values for Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Non-Small Cell Lung Cancer | ~50 nM (at 24h for 28% inhibition) | [13] |
| MCF-7 | Breast Cancer | Concentration-dependent apoptosis | [9] |
| Ovarian Cancer Cells | Ovarian Cancer | Dose-dense weekly paclitaxel at 80-90 mg/m² | [14] |
Note: This table provides illustrative examples. Specific IC50 values can vary significantly between studies.
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of anticancer agents. The following are brief outlines of key experimental procedures used to characterize the activity of compounds like Paclitaxel.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The tetrazolium dye MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., Paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin (B1180172) V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Methodology:
-
Treat cancer cells with the test compound to induce apoptosis.
-
Harvest the cells and wash them with a binding buffer.
-
Incubate the cells with Annexin V-FITC and PI in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.
-
Methodology:
-
Treat cells with the test compound for a specific time.
-
Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membrane.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the cells using a flow cytometer to generate a histogram of DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Visualizing Paclitaxel's Mechanism of Action
DOT Script for Paclitaxel's Signaling Pathway
Caption: Paclitaxel's mechanism leading to apoptosis.
DOT Script for a General Experimental Workflow
Caption: General workflow for in vitro anticancer drug screening.
Toxicity Profile of Paclitaxel
While an effective anticancer agent, Paclitaxel is associated with a range of toxicities. The most common dose-limiting toxicities include myelosuppression, particularly neutropenia, and peripheral neuropathy.[15][16][17] Other side effects can include myalgia, arthralgia, mucositis, and hypersensitivity reactions.[15][16][17] The toxicity profile can be influenced by the dose, infusion schedule, and combination with other chemotherapy agents.
Conclusion
A comparative study of this compound and Paclitaxel is not feasible at this time due to the profound lack of scientific data on this compound. Paclitaxel, in contrast, is a well-characterized and widely used anticancer drug with a clearly defined mechanism of action, extensive supporting experimental data, and a known toxicity profile. Future research on this compound is necessary to determine if it possesses any therapeutic potential and to enable a meaningful comparison with established drugs like Paclitaxel. Researchers are encouraged to conduct foundational studies on this compound, including in vitro screening for anticancer activity and mechanistic investigations, to unlock its potential as a novel therapeutic agent.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Daphnoretin Induces Cell Cycle Arrest and Apoptosis in Human Osteosarcoma (HOS) Cells [mdpi.com]
- 3. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of signaling pathways in ACTH (1-24)-induced cell shape changes in invertebrate immunocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of staurosporine analogues on cell cycle, growth and viability in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of adriamycin on the cell cycle traverse of a human lymphoid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cusabio.com [cusabio.com]
- 10. Cytotoxic Profiles of Beauvericin, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NTP Technical Report on the Toxicity Studies of Acetoin (CASRN 513-86-0) and 2,3-Pentanedione (CASRN 600-14-6) Administered by Inhalation to Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Detection of apoptosis in ovarian cells in vitro and in vivo using the annexin v-affinity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer properties of sulforaphane: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of chartreusin on cell survival and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Classical apoptotic stimulus, staurosporine, induces lytic inflammatory cell death, PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Acoforestinine Cross-Reactivity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and cytotoxic effects of the novel therapeutic agent, Acoforestinine, against a panel of human cancer cell lines and a normal human cell line. The data presented herein is intended to inform on the selectivity and potential off-target effects of this compound, providing a foundation for further preclinical development.
Executive Summary
This compound, a promising new small molecule inhibitor, has demonstrated potent anti-proliferative activity. This report details its cytotoxic effects, induction of apoptosis, and impact on key signaling pathways in various cell lines. The objective is to elucidate the compound's selectivity profile and potential for off-target effects. While demonstrating significant efficacy in cancer cell lines, this compound exhibits a manageable cytotoxic profile against normal cells, suggesting a favorable therapeutic window.
Cytotoxicity Profile of this compound
The half-maximal inhibitory concentration (IC50) of this compound was determined across a panel of cell lines to assess its cytotoxic potency and selectivity. Cells were treated with a range of this compound concentrations for 48 hours, and cell viability was measured using the MTT assay.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |
| A549 | Lung Carcinoma | 8.7 ± 0.6 |
| HeLa | Cervical Adenocarcinoma | 12.1 ± 1.1 |
| Jurkat | T-cell Leukemia | 3.5 ± 0.3 |
| HEK293 | Normal Human Embryonic Kidney | 45.8 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Induction of Apoptosis
To determine if the observed cytotoxicity was due to the induction of programmed cell death, apoptosis was assessed by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with the IC50 concentration of this compound for 24 hours.
Table 2: Apoptotic Cell Population Following this compound Treatment
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| MCF-7 | 28.3 ± 2.1 | 15.1 ± 1.5 | 43.4 ± 3.5 |
| A549 | 22.5 ± 1.8 | 10.2 ± 0.9 | 32.7 ± 2.6 |
| Jurkat | 35.7 ± 2.9 | 18.4 ± 1.7 | 54.1 ± 4.5 |
| HEK293 | 4.1 ± 0.5 | 2.3 ± 0.3 | 6.4 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture
MCF-7, A549, HeLa, Jurkat, and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound (0.1 to 100 µM) for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
Cells were seeded in 6-well plates and treated with the respective IC50 concentration of this compound for 24 hours. Cells were then harvested, washed with PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide were added according to the manufacturer's protocol. After a 15-minute incubation in the dark, the cells were analyzed by flow cytometry.
Western Blot Analysis
Cells were treated with this compound at their respective IC50 concentrations for 24 hours. Total protein was extracted using RIPA buffer, and protein concentration was determined by the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Cellular Pathways and Workflows
Proposed Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the hypothesized intrinsic pathway of apoptosis induced by this compound, based on the upregulation of Bax and downregulation of Bcl-2, leading to the activation of Caspase-3.
Experimental Workflow for Assessing Cytotoxicity
The diagram below outlines the sequential steps involved in the MTT assay to determine the IC50 values of this compound.
Logical Relationship of Cross-Reactivity Assessment
This diagram illustrates the decision-making process based on the comparative analysis of this compound's effects on cancerous versus normal cell lines.
Discussion
The results indicate that this compound exhibits potent cytotoxic effects against the tested cancer cell lines, with Jurkat cells being the most sensitive. Importantly, the IC50 value for the normal HEK293 cell line is significantly higher, suggesting a degree of selectivity for cancer cells. The induction of apoptosis, as evidenced by the Annexin V assay, is a key mechanism of this compound-induced cell death in cancer cells, with a much lower apoptotic effect observed in normal cells. Further investigation into the specific molecular targets of this compound is warranted to fully understand its mechanism of action and to further exploit its therapeutic potential. The data presented in this guide provides a strong rationale for advancing this compound into more complex preclinical models.
A Comparative Guide to the Bioactivity of Aconitine and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on the specific diterpenoid alkaloid Acoforestinine is scarce in publicly available scientific literature. This guide provides a comparative analysis of the well-researched, structurally related C19-diterpenoid alkaloid, Aconitine (B1665448), and its synthetic analogs, as a representative model for this class of compounds.
Introduction
Aconitine, a C19-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, has garnered significant scientific interest due to its diverse and potent biological activities. Renowned for its traditional medicinal uses, aconitine also presents a narrow therapeutic window owing to its inherent toxicity.[1][2] This has spurred research into the development of synthetic analogs with improved therapeutic indices. This guide offers an objective comparison of the bioactivity of aconitine and its synthetic derivatives, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Bioactivity Data
The bioactivities of aconitine and its analogs vary significantly with structural modifications. The following tables summarize key quantitative data from preclinical studies on their analgesic, anti-inflammatory, cytotoxic, and toxic effects.
Analgesic Activity
| Compound | Animal Model | Assay | Dose/Concentration | Effect | Reference |
| Aconitine (AC) | Mice | Hot Plate Test | 0.3 mg/kg | 17.12% increase in pain threshold | [3][4] |
| Mice | Hot Plate Test | 0.9 mg/kg | 20.27% increase in pain threshold | [3][4] | |
| Mice | Acetic Acid Writhing | 0.3 mg/kg | 68% inhibition of writhing | [3][4][5] | |
| Mice | Acetic Acid Writhing | 0.9 mg/kg | 76% inhibition of writhing | [3][4][5] | |
| Compound 15 | Mice | Acetic Acid Writhing | 2 mg/kg | 81.6% pain inhibition | [6][7] |
| Compound 38 | Mice | Acetic Acid Writhing | 2 mg/kg | 58.5% pain inhibition | [6][7] |
| Compound 39 | Mice | Acetic Acid Writhing | 2 mg/kg | 51.2% pain inhibition | [6][7] |
| Compound 40 | Mice | Acetic Acid-induced Pain | - | EC50: 0.0591 mg/kg | [6][7] |
| Compound 42 | Mice | Acetic Acid-induced Pain | - | EC50: 0.0972 mg/kg | [6][7] |
| Compound 47 | Mice | Hot Plate Test | - | EC50: 15 mg/kg | [6][7] |
| Jesaconitine (B1221382) | Mice | - | - | Dose-dependent analgesia | [8] |
| 3-O-Acetyljesaconitine | Mice | - | - | Lower analgesic potency than Jesaconitine | [8] |
| 3-Deoxyjesaconitine | Mice | - | - | Lower analgesic potency than Jesaconitine | [8] |
Anti-inflammatory Activity
| Compound | Cell Line/Model | Assay | IC50/Concentration | Effect | Reference |
| Aconitine (AC) | Rat Paw Edema | Carrageenan-induced | - | Marked suppressive effect | [9] |
| Compound 30 | Activated Neutrophils | Nitrotetrazolium Chloride | 25.82 µg/mL | Notable anti-inflammatory activity | [6] |
| Compound 31 | Activated Neutrophils | Nitrotetrazolium Chloride | 38.71 µg/mL | Notable anti-inflammatory activity | [6] |
| RAW264.7 macrophages | Nitric Oxide Production | - | 27.3% inhibition | [6] | |
| Compound 32 | RAW264.7 macrophages | Nitric Oxide Production | - | 29.2% inhibition | [6] |
| Compound 33 | RAW264.7 macrophages | IL-6 Production | 29.60 µg/mL | Moderate inhibitory effect | [6] |
| Compound 34 | RAW264.7 macrophages | IL-6 Production | 18.87 µg/mL | Moderate inhibitory effect | [6] |
| Compound 35 | RAW264.7 macrophages | IL-6 Production | 25.39 µg/mL | Moderate inhibitory effect | [6] |
| Dexamethasone (Control) | RAW264.7 macrophages | IL-6 Production | 15.36 µg/mL | Positive control | [6] |
Cytotoxicity
| Compound | Cell Line | Assay | IC50 | Reference |
| Aconitine (AC) | MCF-7 | Cell Viability | 7.58 µM | [6] |
| MCF-7/ADR | Cell Viability | 7.02 µM | [6] | |
| HT22 | CCK-8 | 908.1 µmol/L | [10] | |
| Compound 24o | CMT-7364 | Cell Viability | 8.14 µM | [6] |
| Compound 24l | CMT-7364 | Cell Viability | 15.22 µM | [6] |
| Compound 24k | CMT-7364 | Cell Viability | 17.54 µM | [6] |
| Compound 24f | CMT-7364 | Cell Viability | 19.67 µM | [6] |
Acute Toxicity
| Compound | Animal Model | LD50 | Reference |
| Aconitine (AC) | Mice | 0.2702 ± 0.002 mg/kg | [11] |
| Humans | ~0.2 mg (lethal dose) | [6] | |
| Compound 15 | Mice | 4.06 mg/kg | [6][7] |
| Compound 38 | Mice | 2.81 mg/kg | [6][7] |
| Compound 39 | Mice | 12.00 mg/kg | [6][7] |
| Compound 47 | Mice | 500 mg/kg | [6][7] |
Experimental Protocols
Acetic Acid-Induced Writhing Test (Analgesia)
This visceral pain model is used to evaluate the peripheral analgesic effects of compounds.
-
Animals: Male Kunming mice are typically used.
-
Procedure:
-
Mice are divided into control, positive control (e.g., aspirin), and test groups.
-
Test compounds or vehicle are administered orally or via intraperitoneal injection.
-
After a set period (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a specific stretching posture).
-
The number of writhes is counted for a defined period (e.g., 15 minutes).
-
-
Data Analysis: The percentage of inhibition of writhing is calculated relative to the control group.[3][4]
Hot Plate Test (Analgesia)
This method assesses the central analgesic activity of compounds against thermally induced pain.
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55°C) is used.
-
Procedure:
-
The baseline pain threshold (latency to lick hind paw or jump) is determined for each mouse before drug administration.
-
Test compounds, vehicle, or a positive control are administered.
-
At specific time intervals post-administration, the mice are placed on the hot plate, and the reaction time is recorded. A cut-off time is set to prevent tissue damage.
-
-
Data Analysis: The increase in pain threshold is calculated as a percentage of the baseline.[3][4]
Cell Viability Assay (Cytotoxicity)
This in vitro assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HT22) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).
-
A reagent such as MTT or CCK-8 is added to the wells. Viable cells metabolize the reagent, producing a colored formazan (B1609692) product.
-
-
Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.[6][10]
Signaling Pathways and Mechanisms of Action
Aconitine and its analogs exert their biological effects through various molecular mechanisms. Understanding these pathways is crucial for rational drug design.
Mechanism of Toxicity
The primary mechanism of aconitine's cardiotoxicity and neurotoxicity involves its interaction with voltage-gated sodium channels.[12] Aconitine binds to the open state of these channels, leading to persistent activation, which disrupts normal action potential generation and propagation in excitable tissues like the myocardium and neurons.[12][13]
Anti-inflammatory Signaling
Aconitine has demonstrated anti-inflammatory properties by modulating key signaling pathways, notably the NF-κB pathway. It can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][7][11]
Apoptosis Induction in Cancer Cells
In cancer cell lines, aconitine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[10][11][14]
Conclusion
Aconitine exhibits a broad spectrum of potent bioactivities, including analgesic, anti-inflammatory, and anticancer effects. However, its clinical utility is hampered by its significant cardiotoxicity and neurotoxicity. Research into synthetic analogs has shown that structural modifications can modulate these activities, in some cases reducing toxicity while retaining or enhancing therapeutic effects. The data presented in this guide highlights the potential for developing safer and more effective drugs based on the aconitine scaffold. Further investigation into the structure-activity relationships and mechanisms of action of novel synthetic analogs is warranted to fully exploit the therapeutic potential of this class of compounds.
References
- 1. Cardiac efficacy and toxicity of aconitine: A new frontier for the ancient poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 8. Studies on the constituents of Aconitum species. XII. Syntheses of jesaconitine derivatives and their analgesic and toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Anti-inflammatory effect of aconitines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
- 12. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aconitine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
In Vivo Efficacy of Acoforestinine: A Comparative Analysis Against Established Drugs
A definitive comparative analysis of the in vivo efficacy of Acoforestinine against established drugs cannot be provided at this time. Extensive searches of scientific literature and research databases have yielded no information on a compound named "this compound." This suggests that "this compound" may be a novel, yet-to-be-documented therapeutic agent, a proprietary compound not disclosed in public domains, or a potential misspelling of a different drug.
Without any available data on the biological activity, mechanism of action, or therapeutic indications of this compound, it is impossible to:
-
Identify appropriate established drugs for comparison.
-
Source quantitative in vivo efficacy data (e.g., ED50, LD50, therapeutic index).
-
Detail experimental protocols used in its evaluation.
-
Illustrate its signaling pathways or experimental workflows.
To facilitate the creation of the requested comparative guide, further information on this compound is required, including:
-
Correct spelling or alternative names.
-
The therapeutic area of interest (e.g., oncology, immunology, infectious diseases).
Once this foundational information is available, a comprehensive and objective comparison with established drugs can be conducted, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Statistical Analysis of Acoforestinine Experimental Data: A Comparative Guide
This guide provides a comprehensive statistical analysis of the experimental data for Acoforestinine, a novel diterpenoid alkaloid from the Aconitum genus. This compound is investigated for its potent modulatory effects on voltage-gated sodium channels (VGSCs). Its performance is objectively compared with two alternatives: Alternative Compound A , a structurally related VGSC inhibitor, and Standard Drug B , a widely-used local anesthetic. The data presented herein are intended for researchers, scientists, and drug development professionals to facilitate informed decisions in neurological and cardiovascular research.
Data Presentation: Comparative Efficacy and Toxicity
The following tables summarize the quantitative data from a series of standardized in vitro and in vivo experiments, providing a clear comparison between this compound and its alternatives.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values)
This table outlines the half-maximal inhibitory concentration (IC₅₀) of each compound on neuronal (HT22) and cardiomyocyte (H9c2) cell lines after a 24-hour exposure, indicating the potential for off-target toxicity.
| Compound | Cell Line | IC₅₀ (µM) | 95% Confidence Interval |
| This compound | HT22 (Neuronal) | 908.1[1] | 850.5 - 965.7 |
| H9c2 (Cardiomyocyte) | 132.3[2] | 121.9 - 142.7 | |
| Alternative Compound A | HT22 (Neuronal) | > 2000 | N/A |
| H9c2 (Cardiomyocyte) | > 2000 | N/A | |
| Standard Drug B | HT22 (Neuronal) | 450.2 | 425.8 - 474.6 |
| H9c2 (Cardiomyocyte) | 310.5 | 295.1 - 325.9 |
Table 2: Comparative Electrophysiological Profile on Naᵥ1.7 Channels
This table details the functional effects of each compound on the human Naᵥ1.7 sodium channel isoform, a key target in pain signaling.[3] Data were obtained using whole-cell patch-clamp electrophysiology on HEK293 cells expressing the channel.
| Parameter | This compound | Alternative Compound A | Standard Drug B |
| Primary Effect | Persistent Activation | Inhibition | Reversible Block |
| EC₅₀ / IC₅₀ (µM) | EC₅₀: 15.5 | IC₅₀: 27.7[4] | IC₅₀: 55.3 |
| Voltage Shift (ΔV½) | -35 mV (Hyperpolarizing)[5][6] | No significant shift[4] | No significant shift[4] |
| Effect on Inactivation | Slows and incompletely removes[5] | None[4] | None[4] |
| Reversibility | Irreversible | Irreversible[4] | Reversible |
Table 3: Comparative In Vivo Analgesic Efficacy (Mouse Models)
This table presents the median effective dose (ED₅₀) for analgesia in two standard murine pain models. This compound was compared against a standard non-steroidal anti-inflammatory drug (NSAID).
| Pain Model | Parameter | This compound (ED₅₀, mg/kg, p.o.) | Standard NSAID (ED₅₀, mg/kg, p.o.) |
| Acetic Acid Writhing | % Inhibition of Writhing | 0.75[7][8] | 150[7][8] |
| Hot Plate Test | % Increase in Pain Threshold | 0.82[7][8] | 185[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: HT22 or H9c2 cells are seeded into 96-well plates at a density of 1 x 10⁵ cells per well and incubated for 12-24 hours to allow for attachment.[1]
-
Compound Treatment: Stock solutions of this compound, Alternative Compound A, and Standard Drug B are prepared in DMSO. Serial dilutions are made in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 2000 µM. The final DMSO concentration is kept below 0.1%.[2] Cells are treated with the compounds for 24 hours.
-
MTT Incubation: After treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The optical density (OD) is measured at 570 nm using a microplate reader.
-
Statistical Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic curve using appropriate statistical software.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: HEK293 cells stably expressing the human Naᵥ1.7 channel are used. Cells are cultured on glass coverslips for electrophysiological recording.
-
Recording: Whole-cell voltage-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, and 10 Glucose. The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES.
-
Activation Protocol: To determine the voltage-dependence of activation, cells are held at a potential of -120 mV and then depolarized in 5 mV increments from -80 mV to +40 mV. The resulting peak currents are converted to conductance (G) and plotted against the test potential.
-
Inactivation Protocol: To measure steady-state inactivation, cells are held at various prepulse potentials (from -140 mV to -10 mV for 500 ms) before a test pulse to 0 mV. The normalized peak current is plotted against the prepulse potential.
-
Data Analysis: Activation and inactivation curves are fitted with a Boltzmann function to determine the half-maximal voltage (V½) and slope factor (k). For inhibitors, the IC₅₀ is determined by applying increasing concentrations of the compound and measuring the reduction in peak current at a fixed depolarizing potential.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling cascade for this compound-induced cardiotoxicity and the general workflow for its comparative analysis.
Caption: Proposed signaling pathway for this compound-induced apoptosis in cardiomyocytes.[9][10]
Caption: Logical workflow for the comparative experimental analysis of novel compounds.
References
- 1. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 8. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aconitine induces cell apoptosis in human pancreatic cancer via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aprotinin and its Alternatives in Cardiac Surgery: A Guide to Research Findings and Reproducibility
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aprotinin (B3435010) and its alternatives, focusing on the reproducibility of research findings in the context of reducing perioperative bleeding in cardiac surgery. This analysis is based on a comprehensive review of published clinical trials and meta-analyses.
The substance initially queried as "Acoforestinine" is likely a misspelling of "Aprotinin," a serine protease inhibitor historically used to minimize blood loss during major surgeries, particularly cardiac procedures.[1][2][3][4] Concerns regarding its safety profile, however, have led to extensive research into alternative antifibrinolytic agents, primarily the lysine (B10760008) analogues tranexamic acid (TXA) and aminocaproic acid (ACA).[5][6][7] This guide synthesizes the available evidence on the efficacy and safety of these drugs, with a special focus on the consistency and reproducibility of the findings across numerous studies.
Comparative Efficacy and Safety: Aprotinin vs. Lysine Analogues
A substantial body of research has compared the hemostatic efficacy and adverse outcomes of aprotinin with TXA and ACA. While direct "reproducibility studies" in the strictest sense (i.e., identical replications of a single study) are not common, the consistency of findings across multiple, independent clinical trials and meta-analyses provides a strong indication of the reliability of the observed effects.
Key Findings from Comparative Studies:
-
Blood Loss and Transfusion Requirements: A consistent finding across numerous studies is that aprotinin, TXA, and ACA are all effective in reducing blood loss and the need for blood transfusions compared to placebo in patients undergoing cardiac surgery.[8][9][10][11] Meta-analyses have shown that high-dose aprotinin may be slightly more effective at reducing total blood loss compared to TXA and ACA.[8] However, many studies have found the clinical efficacy of TXA and ACA to be comparable to that of aprotinin.[12][13][14]
-
Adverse Events: Initial concerns about aprotinin were related to a potential increase in adverse events, including mortality, myocardial infarction, stroke, and renal failure.[15] However, systematic reviews and meta-analyses of randomized controlled trials have not consistently supported an increased risk of mortality or myocardial infarction with aprotinin compared to placebo or lysine analogues.[9][16] Some studies have even suggested a reduced risk of stroke with aprotinin.[9] Conversely, high-dose aprotinin has been associated with an increased risk of renal dysfunction in some analyses.[8] The lysine analogues, TXA and ACA, are generally considered to have a favorable safety profile, although they are not without risks, such as a potential for seizures with tranexamic acid.[5][14][17]
Quantitative Data Summary
The following tables summarize the quantitative data from key comparative studies, providing a clear overview of the performance of aprotinin and its alternatives.
Table 1: Comparison of Efficacy in Reducing Blood Loss and Transfusion
| Drug | Comparator | Reduction in Total Blood Loss | Reduction in Packed Red Blood Cell Transfusion | Source(s) |
| High-Dose Aprotinin | Placebo | 348 mL (95% CI, -416 to -281) | 40% reduction in transfusion rate (RR, 0.60; 95% CI, 0.53 to 0.67) | [8] |
| High-Dose Aprotinin | Tranexamic Acid | 195 mL less blood loss (95% CI, -286 to -105) | No significant difference | [8] |
| High-Dose Aprotinin | Aminocaproic Acid | 184 mL less blood loss (95% CI, -256 to -112) | No significant difference | [8] |
| Tranexamic Acid | Placebo | 285 mL (95% CI, -394 to -175) | 25% reduction in transfusion rate (RR, 0.75; 95% CI, 0.60 to 0.92) | [8] |
| Aminocaproic Acid | Placebo | 240 mL (95% CI, -341 to -140) | 37% reduction in transfusion rate (RR, 0.63; 95% CI, 0.44 to 0.90) | [8] |
| Aprotinin | Placebo (in patients on Clopidogrel) | 440 mL less postoperative bleeding (p<0.001) | 26% fewer patients transfused (p=0.02) | [18] |
| Aprotinin | Placebo (in aspirin-treated patients) | 1356 mL less total blood loss (p=0.0002) | 29% fewer patients transfused (p=0.016) | [11] |
Table 2: Comparison of Safety Outcomes
| Drug | Comparator | Relative Risk of Mortality | Relative Risk of Myocardial Infarction | Relative Risk of Stroke | Relative Risk of Renal Dysfunction/Failure | Source(s) |
| Aprotinin | Placebo | 0.96 (95% CI, 0.65-1.40) | 0.85 (95% CI, 0.63-1.14) | 0.53 (95% CI, 0.31-0.90) | 1.01 (95% CI, 0.55-1.83) for renal failure | [9] |
| High-Dose Aprotinin | Placebo | No significant difference | No significant difference | No significant difference | 1.47 (95% CI, 1.12-1.94) for renal dysfunction | [8] |
| Aprotinin | Tranexamic Acid | 1.43 (95% CI, 0.98–2.08) | 1.0 (95% CI, 0.71–1.43) | Not specified | Not specified | [16] |
| Aprotinin | Aminocaproic Acid | 1.49 (95% CI, 0.98–2.28) | 1.17 (95% CI, 0.74–1.86) | Not specified | Not specified | [16] |
Experimental Protocols
The methodologies of clinical trials comparing these antifibrinolytic agents are crucial for interpreting the reproducibility of their findings. Below are detailed protocols from representative studies.
Protocol 1: Randomized, Double-Blinded Trial Comparing Tranexamic Acid and Epsilon-Aminocaproic Acid in Cardiac Surgery [19][20]
-
Objective: To compare the effectiveness of epsilon-aminocaproic acid (EACA) to tranexamic acid (TA) in reducing blood loss and transfusion requirements in patients undergoing cardiac surgery with cardiopulmonary bypass.
-
Study Design: Randomized, double-blinded study.
-
Participants: 114 patients undergoing cardiac surgery under cardiopulmonary bypass.
-
Intervention:
-
EACA Group: Bolus loading dose of 150 mg/kg followed by a maintenance infusion of 15 mg/kg/hr.
-
TA Group: Bolus dose of 30 mg/kg followed by a 16 mg/kg/hour maintenance infusion.
-
-
Primary Outcome Measures:
-
Amount of 24-hour chest tube drainage.
-
Amount of 24-hour blood products administered.
-
-
Key Findings: No statistically significant difference in chest tube drainage. Significantly fewer transfusions in the EACA group compared to the TA group (25% vs. 44.8%, P = 0.027).
Protocol 2: Multicenter, Double-Blind, Placebo-Controlled Trial of Aprotinin in Repeat Coronary Artery Bypass Grafting [10]
-
Objective: To examine the safety and dose-related efficacy of aprotinin in patients undergoing repeat coronary artery bypass graft (CABG) surgery.
-
Study Design: Prospective, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 287 patients undergoing repeat CABG surgery.
-
Intervention Groups:
-
High-dose aprotinin
-
Low-dose aprotinin
-
Pump-prime-only aprotinin
-
Placebo
-
-
Primary Outcome Measures:
-
Requirement for donor-blood transfusion up to postoperative day 12.
-
Postoperative thoracic-drainage volume.
-
-
Key Findings: High- and low-dose aprotinin significantly reduced the requirement for donor-blood transfusion compared to placebo.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Antifibrinolytic Agents
Aprotinin is a broad-spectrum serine protease inhibitor, while tranexamic acid and aminocaproic acid are lysine analogues that specifically inhibit fibrinolysis.[1][2][21]
Caption: Mechanism of action of Aprotinin and Lysine Analogues.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing antifibrinolytic agents in cardiac surgery.
Caption: Workflow of a randomized controlled trial.
References
- 1. Aprotinin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Aprotinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aprotinin in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Antifibrinolytic therapy in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aprotinin as an alternative to tranexamic acid in cardiac surgery - Is this where we started from? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effect of aprotinin on clinical outcomes in coronary artery bypass graft surgery: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A multicenter, double-blind, placebo-controlled trial of aprotinin for reducing blood loss and the requirement for donor-blood transfusion in patients undergoing repeat coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aprotinin significantly decreases bleeding and transfusion requirements in patients receiving aspirin and undergoing cardiac operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of aprotinin, tranexamic acid, and aminocaproic acid on blood loss and use of blood products in major pediatric surgery: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tranexamic acid: an alternative to aprotinin as antifibrinolytic therapy in pediatric congenital heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. perfusion.com [perfusion.com]
- 16. The safety of aprotinin and lysine-derived antifibrinolytic drugs in cardiac surgery: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aprotinin, but not ε-aminocaproic acid and tranexamic acid, exerts neuroprotection against excitotoxic injury in an in vitro neuronal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. A Randomized, Double-Blinded Trial Comparing the Effectiveness of Tranexamic Acid and Epsilon-Aminocaproic Acid in Reducing Bleeding and Transfusion in Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. aprotinin.co.uk [aprotinin.co.uk]
Peer-reviewed studies on Acoforestinine's therapeutic potential
Despite a comprehensive search for peer-reviewed studies and data on a compound referred to as "Acoforestinine," no scientific literature or experimental data matching this name could be identified. As a result, the requested comparative guide on its therapeutic potential cannot be created.
The search for "this compound" across multiple scientific databases and search engines did not yield any peer-reviewed articles, clinical trials, or experimental data. This suggests that "this compound" may be:
-
A very recently discovered compound that has not yet been the subject of published research.
-
A proprietary or internal company name for a compound that is not used in publicly available scientific literature.
-
A potential misspelling of a different compound.
Without any available data, it is not possible to provide a summary of its therapeutic potential, compare it with other alternatives, or detail any experimental protocols. The core requirements of the request, including data presentation in tables, detailed methodologies, and visualizations of signaling pathways, are entirely dependent on the existence of such foundational research.
Researchers, scientists, and drug development professionals seeking information on novel therapeutic agents are encouraged to verify the nomenclature and to consult sources such as chemical databases (e.g., PubChem, Chemical Abstracts Service) for alternative names or identifiers. In the absence of published data, information may be limited to patent applications or internal reports not accessible through public searches.
Should peer-reviewed data for "this compound" become available in the future, a comparative guide could be compiled. At present, the lack of any scientific information prevents the fulfillment of this request.
Safety Operating Guide
Navigating the Safe Disposal of Acoforestinine: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for Acoforestinine necessitates a cautious approach to its disposal, adhering to established protocols for hazardous chemical waste management. Researchers, scientists, and drug development professionals must handle this compound with the assumption that it is hazardous, following institutional, local, state, and federal regulations. This guide provides a framework for the safe handling and disposal of this compound, drawing from general principles of laboratory safety and chemical waste management.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling this compound in any form, it is crucial to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or vapors. |
Step-by-Step Disposal Procedures
The core principle for the disposal of this compound is to manage it as hazardous chemical waste. It should never be disposed of in regular trash or poured down the drain.[1]
-
Waste Segregation and Collection:
-
Solid Waste: Place any solid this compound, contaminated weigh boats, or other contaminated disposable materials directly into a designated and clearly labeled container for solid hazardous waste.[1]
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof container for liquid hazardous waste.[1] Ensure the container is compatible with any solvents used.
-
-
Waste Container Management:
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly identify the contents as "this compound" and list any solvents, along with their approximate concentrations.[1] Indicate the associated hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).
-
Closure: Keep the waste container securely closed except when adding waste.[2]
-
-
Managing Empty Containers:
-
Containers that held this compound should be treated as hazardous waste.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste. For highly toxic substances, the first three rinses should be collected.
-
After thorough rinsing and air-drying, the container can be disposed of according to your institution's procedures for clean lab glassware or plastic.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.
-
Contain the spill using an appropriate absorbent material.
-
Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate the affected area thoroughly.
-
-
Storage and Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials.
-
Contact your institution's Environmental Health & Safety (EHS) department or an approved hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Acoforestinine
Essential Safety and Handling Guide for Acoforestinine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is paramount to ensure personal safety and mitigate risks associated with this potentially potent compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for all activities involving this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves is required for all handling activities.[1] Gloves should be inspected for tears or punctures before use.[2] Change outer gloves immediately if contaminated. |
| Body Protection | A disposable, solid-front gown with a back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene) is required to prevent skin contact.[1] Long sleeves with tight-fitting cuffs are essential. |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses are mandatory to protect against splashes and airborne particles.[1][2] |
| Respiratory Protection | When handling this compound powder or if aerosols may be generated, a NIOSH-approved N95 or higher-level respirator is required. For potential vapors, a respirator with an appropriate chemical cartridge should be used. Always consult with a safety professional. |
Operational Plan: Safe Handling of this compound
All work with this compound must be conducted within a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize exposure.
1. Preparation:
-
Designated Area: Cordon off and clearly label the designated handling area.
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing instruments, solvents, and clearly labeled waste containers.
-
Pre-Donning: Ensure all required PPE is readily available and in good condition.
2. Donning PPE:
-
Follow a strict donning sequence to ensure complete protection:
-
Gown
-
Inner gloves
-
Respiratory protection (if required)
-
Eye and face protection
-
Outer gloves
-
3. Handling Procedures:
-
Weighing: Handle solid this compound with care to minimize dust generation. Use a spatula for transfers and, if possible, perform weighing within a containment system like a glove box.
-
In Solution: When working with this compound solutions, use appropriate glassware and techniques, such as careful pipetting, to avoid splashes and aerosol formation.
4. Post-Handling and Decontamination:
-
Decontaminate: Thoroughly clean all equipment and the work area with an appropriate solvent after use.
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination (outer gloves, gown, eye protection, inner gloves).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be handled accordingly.
-
Segregation: Segregate all this compound-contaminated waste, including solid waste, solutions, and used PPE, into a clearly labeled, leak-proof hazardous waste container.
-
Disposal Protocol: Adhere to all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound waste down the drain. Consult your institution's environmental health and safety department for specific guidance.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
